Rabeprazole-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYEVIYCVEVJK-ZDPIWEEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Rabeprazole-d4 in Modern Pharmaceutical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Rabeprazole-d4 in a research setting. Primarily, this compound, a deuterium-labeled analog of the proton pump inhibitor Rabeprazole, serves as an indispensable tool in bioanalytical and metabolic studies. Its unique properties, owing to the presence of deuterium, allow for enhanced accuracy and precision in the quantification of Rabeprazole in complex biological matrices.
Core Principles: The Utility of Deuterated Analogs
The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a greater mass to the molecule without significantly altering its chemical properties. This subtle change is the cornerstone of this compound's utility in research, primarily as an internal standard in quantitative mass spectrometry-based assays.[1] The key advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: In liquid chromatography, this compound has nearly identical retention time to Rabeprazole, ensuring that both compounds experience the same chromatographic conditions and potential matrix effects.
-
Similar Ionization Efficiency: The chemical similarity between the analyte and the deuterated standard results in comparable ionization efficiency in the mass spectrometer source.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to differentiate between the analyte (Rabeprazole) and the internal standard (this compound).
-
Correction for Variability: By adding a known amount of this compound to samples at the beginning of the preparation process, it can effectively correct for variations in sample extraction, handling, and instrument response.
Data Presentation: Physicochemical Properties and Mass Spectrometric Parameters
Quantitative data pertinent to the use of this compound as an internal standard is summarized below.
| Property | Rabeprazole | This compound | Reference |
| Molecular Formula | C₁₈H₂₁N₃O₃S | C₁₈H₁₇D₄N₃O₃S | [2],[3] |
| Molecular Weight | 359.44 g/mol | 363.47 g/mol | [2],[3] |
| Monoisotopic Mass | 359.1304 u | 363.1555 u | [2],[3] |
| Precursor Ion [M+H]⁺ (m/z) | 360.1 | 364.2 | [4], Calculated |
| Product Ion (m/z) | 242.2 | 242.2 (Predicted) | [4] |
| MRM Transition | 360.1 → 242.2 | 364.2 → 242.2 (Predicted) | [4] |
Note: The product ion and MRM transition for this compound are predicted based on the known fragmentation of Rabeprazole, where the loss of the methoxypropoxy side chain is a major fragmentation pathway. The deuteration on the benzimidazole ring is not expected to alter this primary fragmentation.
Experimental Protocols: Quantification of Rabeprazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section details a typical experimental protocol for the quantitative analysis of Rabeprazole in human plasma.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) and vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Rabeprazole: 360.1 → 242.2this compound: 364.2 → 242.2 (Predicted) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen, Medium |
| Declustering Potential | 80 V |
| Entrance Potential | 10 V |
| Collision Energy | 35 eV |
| Collision Cell Exit Potential | 15 V |
Mandatory Visualizations
References
- 1. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis and Purification of Rabeprazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Rabeprazole-d4, a deuterated analog of the proton pump inhibitor Rabeprazole. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document outlines the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and analytical characterization.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of a deuterated benzimidazole precursor, followed by condensation and oxidation reactions.
Synthetic Pathway
The overall synthetic scheme for this compound is depicted below. The key step is the introduction of four deuterium atoms onto the benzimidazole ring system.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1H-Benzo[d]imidazole-4,5,6,7-d4-2-thiol (Deuterated Mercaptobenzimidazole)
A common method for the synthesis of 2-mercaptobenzimidazole involves the reaction of o-phenylenediamine with carbon disulfide or potassium ethyl xanthate.[1][2] For the deuterated analog, a deuterated o-phenylenediamine is required.
-
Materials: o-Phenylenediamine-d4, Potassium Ethyl Xanthate (or Carbon Disulfide and Potassium Hydroxide), Ethanol, Water, Acetic Acid.
-
Procedure:
-
A mixture of o-phenylenediamine-d4, potassium ethyl xanthate, ethanol, and water is heated under reflux for 3 hours.[1]
-
Activated carbon (Norit) is added, and the mixture is refluxed for an additional 10 minutes.[1]
-
The hot solution is filtered to remove the activated carbon.
-
The filtrate is diluted with warm water, and a solution of acetic acid in water is added with stirring to precipitate the product.[1]
-
The mixture is cooled to complete crystallization.
-
The resulting solid is collected by filtration, washed with water, and dried to yield 1H-benzo[d]imidazole-4,5,6,7-d4-2-thiol.
-
Step 2: Synthesis of 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole-d4 (Rabeprazole sulfide-d4)
-
Materials: 1H-Benzo[d]imidazole-4,5,6,7-d4-2-thiol, 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, Sodium Hydroxide, Ethanol.
-
Procedure:
-
1H-Benzo[d]imidazole-4,5,6,7-d4-2-thiol and 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride are dissolved in ethanol.
-
An aqueous solution of sodium hydroxide is added, and the mixture is stirred at an elevated temperature (e.g., 50°C) for several hours.
-
The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is worked up by partitioning between an organic solvent (e.g., dichloromethane) and water.
-
The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated to give crude Rabeprazole sulfide-d4.
-
Step 3: Synthesis of this compound
-
Materials: Rabeprazole sulfide-d4, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.
-
Procedure:
-
Crude Rabeprazole sulfide-d4 is dissolved in dichloromethane.
-
The solution is cooled in an ice bath.
-
A solution of m-CPBA in dichloromethane is added dropwise while maintaining the low temperature.
-
The reaction is stirred for a specified time, and the progress is monitored by TLC.
-
After completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate and then with water.
-
The organic layer is dried, filtered, and concentrated to yield crude this compound.
-
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials and by-products, such as the corresponding sulfone impurity. Several methods can be employed, including crystallization and chromatography.
Purification Workflow
References
Rabeprazole-d4 stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Rabeprazole-d4
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of isotopically labeled compounds like this compound is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the stability profile of this compound, including recommended storage conditions, degradation pathways, and detailed experimental protocols for stability assessment.
Chemical Profile of this compound
This compound is the deuterated form of Rabeprazole, a second-generation proton pump inhibitor (PPI) that irreversibly inactivates the gastric H+/K+-ATPase. The deuterium labeling is typically on the benzimidazole ring, which makes it a suitable internal standard for mass spectrometry-based bioanalytical assays.
Chemical Structure:
-
This compound: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4
-
Molecular Formula: C₁₈H₁₇D₄N₃O₃S
-
Molecular Weight: 363.47 g/mol
Recommended Storage Conditions
The stability of this compound is highly dependent on the storage conditions. The following tables summarize the recommended storage for both the solid compound and solutions.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Up to 3 years | Keep in a tightly sealed container. |
| Short-term Storage | 4°C | Up to 2 years | Protect from moisture. |
| Shipping | Ambient | As required | Minimize exposure to high temperatures. |
Data compiled from supplier datasheets.[1][2][3]
Table 2: Recommended Storage Conditions for this compound in Solution
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | 6 months | Use within 6 months.[1][4][5] Avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | 1 month | Use within 1 month.[1][4][5] |
Stability Profile and Degradation
Rabeprazole, and by extension this compound, is known to be labile in acidic environments and is also sensitive to moisture, heat, and oxidation.[6] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial for understanding its stability.
Table 3: Summary of Forced Degradation Studies on Rabeprazole
| Stress Condition | Conditions Employed | Observed Degradation |
| Acid Hydrolysis | 0.1N HCl at room temperature | Significant degradation. Rabeprazole is highly unstable in acidic conditions.[7][8] |
| Base Hydrolysis | 0.1N NaOH at room temperature | Significant degradation observed.[7] |
| Oxidative Degradation | 3% - 10% H₂O₂ at room temperature for 30 minutes | The drug is highly susceptible to oxidative stress, leading to the formation of multiple degradation products.[7] The major impurity formed is often the N-oxide. |
| Thermal Degradation | Solid drug stored at 105°C for 18 hours | Significant degradation was observed under thermal stress.[7] |
| Photodegradation | Exposure to UV light | Degradation occurs upon exposure to light. |
| Humidity | 25°C at 90% Relative Humidity for 7 days | The sample showed no major degradation under humid conditions alone.[7] However, moisture can accelerate degradation in the presence of other stressors.[6] |
The stability of this compound is expected to be comparable to that of Rabeprazole.
Experimental Protocols
The following are representative protocols for conducting forced degradation studies on this compound, based on methodologies reported in the literature for Rabeprazole.
General Sample Preparation
A stock solution of this compound is typically prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 500 µg/mL.
Acid Degradation
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.1N hydrochloric acid.
-
Keep the flask at room temperature for a specified period (e.g., 8 hours).
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1N sodium hydroxide.
-
Dilute the solution to the final concentration with the mobile phase and analyze by HPLC.
Base Degradation
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.1N sodium hydroxide.
-
Keep the flask at room temperature for a specified period (e.g., 3 hours).
-
Neutralize the solution with an equivalent amount of 0.1N hydrochloric acid.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
Oxidative Degradation
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add an appropriate volume of 3% hydrogen peroxide.
-
Keep the flask at room temperature for 30 minutes.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
Thermal Degradation
-
Place the solid this compound powder in a hot air oven at 105°C for 18 hours.
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Dissolve the sample in a suitable diluent to achieve the desired concentration and analyze by HPLC.
Visualizations
Mechanism of Action of Rabeprazole
The following diagram illustrates the mechanism by which Rabeprazole inhibits the gastric H+/K+-ATPase (proton pump).
Caption: Mechanism of H+/K+-ATPase inhibition by Rabeprazole.
Experimental Workflow for Stability Testing
This diagram outlines the typical workflow for assessing the stability of this compound under various stress conditions.
Caption: Workflow for forced degradation studies of this compound.
Conclusion
This compound requires careful handling and storage to maintain its integrity, particularly in its solid form where long-term storage at -20°C is recommended. Like its non-deuterated counterpart, it is susceptible to degradation under acidic, basic, oxidative, and thermal stress. The provided experimental protocols and workflows serve as a guide for researchers to perform their own stability assessments. Adherence to these guidelines is essential for ensuring the quality and reliability of data generated using this compound in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 934295-48-4 | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Rabeprazole-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and research applications of Rabeprazole-d4. This deuterated analog of Rabeprazole serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Rabeprazole in complex biological matrices. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and effectively incorporating it into their analytical methodologies.
Commercial Suppliers of this compound
A critical first step in utilizing this compound for research is identifying reliable commercial suppliers. The following table summarizes key quantitative data for this compound available from various vendors. This allows for a streamlined comparison of product specifications to meet specific experimental needs.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Forms | Storage Conditions |
| LGC Standards | 934295-48-4 | C₁₈H₁₇D₄N₃O₃S | 363.47 | >95% (HPLC)[1] | Not specified | Neat | -20°C[1] |
| Amerigo Scientific | 934295-48-4 | C₁₈H₁₇D₄N₃O₃S | 363.47 | Not specified | Not specified | Not specified | Not specified |
| MedChemExpress | 934295-48-4 | C₁₈H₁₇D₄N₃O₃S | 363.47 | 95.0%[2] | Not specified | Solid | -20°C (3 years), 4°C (2 years)[2] |
| Simson Pharma | 934295-48-4 | Not specified | Not specified | Accompanied by Certificate of Analysis | Not specified | Not specified | Not specified |
| BOC Sciences | 934295-48-4 | Not specified | Not specified | >97% | 98% atom D | Neat, Sodium salt | Not specified |
| Cayman Chemical | Not specified | C₁₈H₁₆D₄N₃NaO₃S | 385.4 | ≥99% deuterated forms (d₁-d₄)[3] | ≥99% | Sodium salt | -20°C (≥ 4 years)[3] |
| Immunomart | 934295-48-4 | C₁₈H₁₇D₄N₃O₃S | 363.47 | 95.0% | Not specified | Powder | -20°C (3 years), 4°C (2 years) |
| Acanthus Research | Not specified | C₁₈H₁₆D₄N₃NaO₃S | Not specified | Not specified | Not specified | Sodium salt | Not specified |
Experimental Protocols: Quantification of Rabeprazole in Human Plasma using LC-MS/MS
The primary application of this compound is as an internal standard (IS) in bioanalytical methods for the accurate quantification of Rabeprazole in biological samples, such as plasma. This is crucial for pharmacokinetic and toxicokinetic studies. Below is a detailed, representative experimental protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][4][5][6]
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., Shiseido UG120 C18, Ascentis® Express C18) is commonly used.[5][7]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[5][7] The composition may be isocratic or a gradient.
-
Flow Rate: A flow rate between 0.5 and 1.0 mL/min is generally employed.[7]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 45°C.[5]
-
Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Rabeprazole and this compound.
-
Gas Parameters: Nebulizer gas, heater gas, and collision gas pressures and temperatures should be optimized for the specific instrument to achieve maximum signal intensity.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the role of Rabeprazole and the application of its deuterated analog, the following diagrams, generated using the DOT language, provide visual representations of key processes.
Caption: Mechanism of action of Rabeprazole as a proton pump inhibitor.
Caption: Experimental workflow for Rabeprazole quantification.
Conclusion
This compound is an essential tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods. This guide provides a foundational understanding of the commercial sources of this compound, a detailed experimental protocol for its application, and visual aids to comprehend its mechanism of action and analytical workflow. By leveraging this information, researchers can confidently and efficiently incorporate this compound into their studies to achieve robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 6. [PDF] Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study | Semantic Scholar [semanticscholar.org]
- 7. japsonline.com [japsonline.com]
The Indispensable Role of Deuterium-Labeled Internal Standards in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS) in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is not just beneficial, but essential for generating robust and reliable data.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1][2] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[3]
Core Principles and Advantages
The fundamental principle behind using a deuterium-labeled IS is that it will experience the same analytical variations as the target analyte.[3] By adding a known concentration of the IS to each sample at the earliest stage of preparation, any subsequent loss or variation in signal will affect both the analyte and the IS proportionally. The final quantification is then based on the ratio of the analyte's signal to the IS's signal, effectively normalizing the results.[4]
The primary advantages of employing deuterium-labeled internal standards include:
-
Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer's source. Since a deuterium-labeled IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[4]
-
Compensation for Variability in Sample Preparation: Steps such as liquid-liquid extraction, solid-phase extraction, and protein precipitation can have incomplete and variable analyte recovery. A deuterated IS, added before these steps, accounts for these losses.[3][5]
-
Correction for Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can all introduce errors. The use of an IS mitigates the impact of this instrumental drift.[3]
The impact of using a stable isotope-labeled internal standard on assay performance is significant. For example, in the analysis of the depsipeptide marine anticancer agent kahalalide F, switching from a structural analogue to a deuterated internal standard resulted in a significant improvement in both precision and accuracy. The mean bias improved from 96.8% with the analogue IS to 100.3% with the SIL IS.[6] Similarly, an assay for the immunosuppressant sirolimus demonstrated improved precision, with the coefficient of variation (CV) dropping from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterium-labeled sirolimus standard.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the improved performance of analytical methods when utilizing deuterium-labeled internal standards compared to analog internal standards or no internal standard.
| Analyte | Internal Standard Type | Matrix | Key Performance Metric | Result with Analog IS | Result with Deuterium-Labeled IS | Reference |
| Kahalalide F | Analog vs. SIL | Plasma | Mean Bias (%) | 96.8 | 100.3 | [6] |
| Kahalalide F | Analog vs. SIL | Plasma | Standard Deviation of Bias (%) | 8.6 | 7.6 | [6] |
| Sirolimus | Analog vs. SIL | Whole Blood | Inter-patient Assay Imprecision (CV%) | 7.6 - 9.7 | 2.7 - 5.7 | |
| Everolimus | Analog vs. SIL | Not Specified | Comparison Slope to Reference Method | 0.83 | 0.95 | [7] |
| Analyte | Internal Standard | Matrix | Parameter | Value | Reference |
| Haloperidol | Deuterated Haloperidol | Not Specified | Difference in Extraction Recovery | 35% |
Experimental Protocols
While specific parameters will vary depending on the analyte and instrumentation, the following provides a generalized experimental protocol for a quantitative LC-MS/MS bioanalytical assay using a deuterium-labeled internal standard.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.[5]
-
Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum, urine) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterium-labeled internal standard solution at a known concentration to each sample, calibrator, and quality control (QC) sample. The IS should be added at the earliest possible stage to account for all subsequent variations.[3]
-
Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol, to each tube.[5]
-
Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A column with appropriate chemistry (e.g., C18) and dimensions for the analyte of interest.
-
Mobile Phases: Typically a two-component system (A and B) with A being an aqueous phase (e.g., water with 0.1% formic acid) and B being an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). A gradient elution is often employed to achieve optimal separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis due to its high sensitivity and specificity.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for a wide range of analytes.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the deuterium-labeled internal standard.
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions of both the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.
-
Calibration Curve Generation: Construct a calibration curve by plotting the analyte/IS peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their analyte/IS peak area ratios from the calibration curve.
Potential Challenges and Troubleshooting
Despite their significant advantages, the use of deuterium-labeled internal standards is not without potential challenges.
-
Isotopic Instability (Deuterium Exchange): Deuterium atoms located at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent.[8] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.
-
Solution: During the synthesis of the IS, deuterium labels should be placed on stable, non-exchangeable positions of the molecule.
-
-
Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, particularly with a high degree of deuteration. If this shift is significant, the analyte and IS may experience different matrix effects, compromising the accuracy of quantification.
-
Solution: Aim for a minimal number of deuterium labels (typically 3-5) that provide a sufficient mass shift to avoid isotopic overlap with the analyte. Using ¹³C or ¹⁵N labeled standards can also circumvent this issue, though they are often more expensive.[9]
-
-
Cross-Contribution/Isotopic Impurity: The deuterium-labeled IS may contain a small percentage of the unlabeled analyte, and vice versa. This can affect the accuracy of the measurement, especially at the lower limit of quantification.
-
Solution: Use an IS with high isotopic purity. The contribution of the unlabeled analyte in the IS and the M+n peak of the analyte to the IS signal should be assessed during method validation.
-
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.
Caption: How a deuterated IS corrects for matrix effects during ionization in the mass spectrometer.
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality data in drug development and other scientific research. While potential challenges such as isotopic instability and chromatographic shifts exist, a thorough understanding of these phenomena and careful method development can lead to robust and reliable bioanalytical assays. The adoption of these standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. youtube.com [youtube.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. scispace.com [scispace.com]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
An In-depth Technical Guide on the Safety and Handling of Rabeprazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for Rabeprazole-d4. The information is compiled from available Safety Data Sheets (SDS), scientific literature, and standardized experimental guidelines to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is the deuterated analogue of Rabeprazole, a proton pump inhibitor. The substitution of hydrogen with deuterium is a common strategy in drug development to study metabolic pathways and can sometimes alter the pharmacokinetic profile of a drug. The physical and chemical properties of this compound are crucial for its proper handling and storage.
| Property | Data |
| Chemical Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4, monosodium salt |
| Synonyms | This compound (sodium salt) |
| Molecular Formula | C₁₈H₁₆D₄N₃NaO₃S |
| Molecular Weight | 385.4 g/mol |
| Appearance | White to pale yellow powder |
| Solubility | Very soluble in water and methanol. |
| Storage Temperature | -20°C, dry, and sealed.[1] |
Toxicological Data
Toxicological data is essential for assessing the potential hazards of a substance. The following table summarizes the available acute toxicity data for the non-deuterated form, Rabeprazole sodium, which is considered a relevant surrogate for this compound for initial safety assessment.
| Test | Species | Route | Result |
| LD₅₀ (Median Lethal Dose) | Rat | Oral | 1322-1447 mg/kg |
| Rat | Intravenous | 152-157 mg/kg | |
| NOAEL (No Observed Adverse Effect Level) | Rat | - | 5 mg/kg/day |
| Dog | - | 1 mg/kg/day | |
| Ames Test | - | In vitro | Weakly positive (-S9 Mix: TA98) |
| Chromosomal Abnormality | - | In vitro | Negative |
| Skin Irritation | Rabbit | - | Corrosive |
| Eye Irritation | Rabbit | - | Irritant |
Data sourced from Santa Cruz Biotechnology SDS for Rabeprazole Sodium.
Hazard Identification and Precautions
Based on the available safety data, this compound is classified with the following hazards. Adherence to the recommended handling precautions is critical to ensure personnel safety.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key toxicological and physicochemical experiments. These are based on standardized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), and are applicable to pharmaceutical compounds like Rabeprazole.
Objective: To determine the acute oral toxicity of a substance.
Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step determines the subsequent step. The method aims to classify the substance into a GHS category rather than determining a precise LD₅₀ value, thus reducing the number of animals used.
Experimental Workflow:
Methodology:
-
Animal Selection: Healthy, young adult female rats are typically used. Animals are acclimatized for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food is withheld overnight before dosing, but water is available ad libitum.
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in body weight immediately after dosing and periodically for 14 days.
-
Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
Principle: The substance is applied to the skin of a single animal in a sequential manner. The degree of erythema and edema is assessed to determine the irritant or corrosive properties.
Methodology:
-
Animal Selection: A single healthy young adult albino rabbit is used for the initial test.
-
Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: An amount of 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle) is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is examined for erythema and edema, and scored at 60 minutes, 24, 48, and 72 hours after patch removal. If effects are not reversible, observation may continue for up to 14 days.
-
Confirmation: If an irritant response is observed in the initial test, the response is confirmed using up to two additional animals.
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Principle: The test substance is instilled into the eye of a single animal. The effects on the cornea, iris, and conjunctiva are observed and scored.
Methodology:
-
Animal Selection: A single healthy young adult albino rabbit is used for the initial test. Both eyes are examined before the test.
-
Application: A volume of 0.1 g of the solid is placed into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized scale.
-
Confirmation: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.
Objective: To detect gene mutations induced by the test substance.
Principle: Histidine-requiring strains of Salmonella typhimurium are exposed to the test substance and plated on a minimal medium lacking histidine. Only bacteria that have undergone a reverse mutation to a histidine-independent state will grow and form colonies.
Methodology:
-
Bacterial Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to simulate mammalian metabolism.
-
Exposure: In the plate incorporation method, the tester strain, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment and recovery period, the cells are arrested in metaphase, harvested, and analyzed microscopically for chromosomal damage.
Methodology:
-
Cell Cultures: Human peripheral blood lymphocytes or a suitable cell line (e.g., Chinese Hamster Ovary - CHO cells) are used.
-
Metabolic Activation: The test is performed with and without an S9 mix.
-
Treatment: Cells are exposed to at least three analyzable concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., continuously until harvest) without S9.
-
Harvest and Staining: A metaphase-arresting agent (e.g., colcemid) is added to the cultures. Cells are then harvested, treated with a hypotonic solution, fixed, and stained.
-
Analysis: Metaphase cells are scored for different types of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural aberrations.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
-
In case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately.
-
If Swallowed: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing. Get medical attention if you feel unwell.
Disclaimer: This document is intended for informational purposes for trained professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the supplier before handling any chemical.
References
Methodological & Application
Quantitative Analysis of Rabeprazole in Human Plasma using Rabeprazole-d4 by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. Accurate quantification of Rabeprazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rabeprazole in human plasma, utilizing its deuterated analogue, Rabeprazole-d4, as an internal standard (IS) to ensure high accuracy and precision.
Signaling Pathway of Rabeprazole Action
Rabeprazole exerts its pharmacological effect by inhibiting the final step of gastric acid secretion in parietal cells. The process is initiated by various physiological stimuli, including histamine, acetylcholine, and gastrin, which activate second messenger systems, primarily cyclic AMP (cAMP) and intracellular calcium (Ca2+).[3][4] These signaling cascades promote the translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane of the parietal cell, leading to the formation of secretory canaliculi and the active pumping of H+ ions into the gastric lumen.[1][5] Rabeprazole, a prodrug, is activated in the acidic environment of the secretory canaliculi to a sulfenamide intermediate, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[2]
References
Application Notes and Protocols for Rabeprazole Analysis in Plasma
These application notes provide detailed methodologies for the preparation of plasma samples for the quantitative analysis of rabeprazole. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion. Accurate and reliable quantification of rabeprazole in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Effective sample preparation is a critical step to remove interfering substances from the plasma matrix and to concentrate the analyte, thereby ensuring the sensitivity, accuracy, and precision of the analytical method. The most commonly employed techniques for the extraction of rabeprazole from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, cost, and the nature of the analytical method. Below is a summary of quantitative data for different techniques, extracted from published literature.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | ~70%[1] | 70% - 92%[1][2] | >91.8%[3] |
| Linearity Range | 0.2 - 200 ng/mL[4] | 0.1 - 150 ng/mL[1] | 5 - 1000 ng/mL[3] |
| Intra-day Precision (%RSD) | < 6.65%[4] | < 10%[1] | < 7.8%[3] |
| Inter-day Precision (%RSD) | < 6.65%[4] | < 10%[1] | < 7.8%[3] |
| Accuracy | Within ±15% | -3.33% to 10.00%[1] | Within 8.4%[3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[4] | 0.1 ng/mL[1] | 5 ng/mL[3] |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample preparation.[5] It is particularly suitable for high-throughput analysis.[5]
Workflow Diagram:
Caption: Protein Precipitation Workflow for Rabeprazole Analysis.
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate amount of internal standard (e.g., omeprazole or lansoprazole).[2][4]
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.[4][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.[4]
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that provides a cleaner extract compared to PPT, resulting in reduced matrix effects.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow for Rabeprazole Analysis.
Protocol:
-
Pipette 200 µL of human plasma into a glass test tube.
-
Add the internal standard.
-
Add 50 µL of a suitable buffer if pH adjustment is needed.
-
Add 1 mL of an appropriate organic solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate (80:20, v/v) or n-hexane and tert-Butyl methyl ether (55:45)).[7][8]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[8]
-
Inject an aliquot into the analytical system.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide the cleanest extracts and the highest concentration factors.
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow for Rabeprazole Analysis.
Protocol:
-
SPE Cartridge: Waters Oasis™ HLB SPE cartridges are commonly used.[3]
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[9]
-
Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., 5 mM ammonium acetate, pH 7.4).[10]
-
Sample Loading: Pre-treat 200 µL of plasma with the internal standard and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute rabeprazole and the internal standard with 1 mL of a suitable elution solvent (e.g., a mixture of acetonitrile and methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the successful bioanalysis of rabeprazole in plasma. Protein precipitation offers speed and simplicity, making it ideal for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with good recovery. Solid-phase extraction yields the cleanest extracts and is suitable for methods requiring high sensitivity. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs.
References
- 1. japsonline.com [japsonline.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a liquid chromatography/tandem mass spectrometry assay for the quantification of rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Rabeprazole-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Rabeprazole-d4 as an internal standard in pharmacokinetic (PK) studies of rabeprazole. The following protocols and data are compiled to assist in the accurate quantification of rabeprazole in biological matrices, ensuring reliable and reproducible results for drug metabolism and pharmacokinetic analyses.
Introduction to this compound
This compound is a deuterated analog of rabeprazole, a proton pump inhibitor used to treat acid-related conditions. The isotopic labeling of this compound with deuterium at four positions results in a molecule that is chemically identical to rabeprazole but has a higher molecular weight. This mass difference allows for its clear differentiation from the unlabeled drug when using mass spectrometry.[1] In pharmacokinetic studies, this compound serves as an ideal internal standard (IS) for the quantification of rabeprazole in biological samples such as plasma or serum. Its use helps to correct for variations in sample preparation and instrument response, leading to enhanced accuracy and precision of the analytical method.[1]
Pharmacokinetic Parameters of Rabeprazole
Understanding the pharmacokinetic profile of rabeprazole is crucial for designing and interpreting studies. The following table summarizes key pharmacokinetic parameters of rabeprazole reported in healthy volunteers after oral administration.
| Parameter | Value | Conditions | Reference |
| Cmax (Maximum Plasma Concentration) | 0.18 ± 0.03 µg/mL | Single 20 mg oral dose | [2] |
| Tmax (Time to Cmax) | 3.30 ± 0.60 hours | Single 20 mg oral dose | [2] |
| t1/2β (Elimination Half-life) | 2.29 ± 0.42 hours | Single 20 mg oral dose | [2] |
| Vd (Volume of Distribution) | 0.98 ± 0.18 L/kg | Single 20 mg oral dose | [2] |
| CLB (Total Body Clearance) | 0.30 ± 0.08 L/h/kg | Single 20 mg oral dose | [2] |
| Absolute Bioavailability | ~52% | Oral administration | [3][4] |
Experimental Protocols
Quantification of Rabeprazole in Human Plasma using LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of rabeprazole in human plasma, employing this compound as an internal standard. This method is applicable to pharmacokinetic studies.
a. Materials and Reagents
-
Rabeprazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Ultrapure water
b. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Chiralpak IC, 4.6 mm × 150 mm, 5 μm)
c. Preparation of Stock and Working Solutions
-
Rabeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve rabeprazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the rabeprazole stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. A typical calibration curve might range from 0.5 to 400 ng/mL.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a suitable concentration (e.g., 50 ng/mL).
d. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% ammonium to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
e. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | Chiralpak IC (4.6 mm × 150 mm, 5 μm) |
| Mobile Phase | 10 mM ammonium acetate with 0.2% acetic acid in acetonitrile (35:65, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rabeprazole: m/z 360.1 → 242.2this compound: m/z 364.1 → 246.2 (projected) |
| Collision Energy | Optimized for specific instrument |
Note: The MRM transition for this compound is projected based on the addition of four deuterium atoms. This should be confirmed experimentally.
f. Data Analysis
Quantify rabeprazole concentrations by calculating the peak area ratio of rabeprazole to this compound. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentrations of the QC and study samples from this curve.
Bioequivalence Study Protocol
This protocol outlines a typical design for a bioequivalence study of two rabeprazole formulations.
a. Study Design
-
A single-dose, two-sequence, crossover randomized design is recommended.
-
A washout period of at least 7 days should be implemented between the two treatment periods.
b. Study Population
-
Healthy adult volunteers.
-
Inclusion and exclusion criteria should be clearly defined.
c. Dosing and Sample Collection
-
Administer a single oral dose of the test or reference rabeprazole formulation.
-
Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
d. Bioanalytical Method
-
Analyze plasma samples for rabeprazole concentration using a validated LC-MS/MS method with this compound as the internal standard, as described in the protocol above.
e. Pharmacokinetic and Statistical Analysis
-
Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax, and Tmax.
-
Perform statistical analysis (e.g., ANOVA) on the log-transformed AUC and Cmax data.
-
The 90% confidence intervals for the ratio of the geometric means of the test and reference products should fall within the acceptance range of 80-125% to establish bioequivalence.
Visualizations
Caption: Experimental workflow for a rabeprazole bioequivalence study.
Caption: Metabolic pathways of rabeprazole.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpmr.com [wjpmr.com]
- 3. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Chiral Separation of Rabeprazole Enantiomers by LC-MS/MS: An Application Note and Protocol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Rabeprazole, a proton pump inhibitor, is a chiral molecule administered as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers.[1][2] Due to potential stereoselective pharmacological and toxicological profiles, the enantioselective separation and quantification of rabeprazole enantiomers are crucial in drug development and clinical studies.[2] This document provides a detailed application note and protocol for the chiral separation of rabeprazole enantiomers using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, selective, and suitable for the analysis of rabeprazole enantiomers in biological matrices.
Introduction
Rabeprazole is widely used for the treatment of acid-related gastrointestinal disorders.[1] It contains a chiral sulfoxide center, resulting in two stable enantiomers. While the racemic mixture is clinically effective, studies have indicated potential differences in the pharmacokinetics and pharmacodynamics of the individual enantiomers.[3] Therefore, a robust analytical method for their separation and quantification is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this application.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation and quantification of rabeprazole enantiomers from a biological matrix.
Caption: Experimental workflow for the chiral LC-MS/MS analysis of Rabeprazole enantiomers.
Detailed Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of rabeprazole enantiomers from plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Ammonium hydroxide (optional, for pH adjustment of ACN)
-
Vortex mixer
-
Centrifuge (capable of 16,000 rpm and 4°C)
-
Pipettes and tips
-
Microcentrifuge tubes
Procedure:
-
To a 50 µL aliquot of the plasma sample in a microcentrifuge tube, add a protein precipitating agent. A common choice is acetonitrile, sometimes with 0.1% ammonium hydroxide.[1][4][5]
-
Vortex mix the sample for 10 minutes to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the sample at 16,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
-
Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.[5]
LC-MS/MS Analysis
Instrumentation:
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Chiral Column | Chiralpak IC (4.6 mm × 150 mm, 5 µm)[1][4] | Chiral-AGP (150 × 4 mm, 5 μm)[3] |
| Mobile Phase | 10 mM Ammonium acetate with 0.2% acetic acid in Acetonitrile (35:65, v/v)[1][4] | A: AcetonitrileB: 10 mmol/L Ammonium acetateLinear Gradient: 0 min, 10% B; 5 min, 15% B; 9 min, 15% B; 9.01 min, 10% B; 13 min, 10% B[3] |
| Flow Rate | Not explicitly stated, but typically around 0.5-1.0 mL/min for a 4.6 mm ID column. | Not explicitly stated. |
| Column Temperature | 35 °C[2] | Not explicitly stated. |
| Injection Volume | 5 µL[5] | Not explicitly stated. |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Rabeprazole Enantiomers | m/z 360.1 → 242.2[1][5] or 360.3 → 242.1[3] |
| Internal Standard (e.g., Esomeprazole) | m/z 346.1 → 198.1[1][5] |
| Declustering Potential (DP) | 55 V[5] |
| Entrance Potential (EP) | 10 V[5] |
| Collision Cell Exit Potential (CXP) | 20 V[5] |
| Collision Energy (CE) | 15.5 V[5] |
Method Validation Summary
The described LC-MS/MS method has been validated for its performance in quantifying rabeprazole enantiomers. The following table summarizes typical validation parameters.
| Validation Parameter | Result |
| Linearity Range | 0.500 to 400 ng/mL[1] |
| Intra-run Precision | < 5.4%[1] |
| Inter-run Precision | < 9.9%[1] |
| Accuracy | Between -9.2% and 9.3%[1] |
| Matrix Effects | Not apparent for each enantiomer and the internal standard.[1] |
| Chiral Inversion | No chiral inversion was observed during sample storage, preparation, and analysis.[1] |
Logical Relationship of Key Method Steps
The following diagram outlines the logical progression and key considerations at each stage of the method.
Caption: Logical flow of the chiral separation method for Rabeprazole enantiomers.
Conclusion
The presented LC-MS/MS method provides a robust and reliable approach for the chiral separation and quantification of rabeprazole enantiomers. The detailed protocol and validated performance characteristics make this method suitable for a wide range of applications in pharmaceutical research and development, including pharmacokinetic and stereoselectivity studies. The use of a chiral stationary phase in conjunction with the high selectivity and sensitivity of tandem mass spectrometry ensures accurate and precise measurement of individual enantiomers in complex biological matrices.
References
- 1. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes and Protocols: Rabeprazole-d4 in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rabeprazole-d4 in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of rabeprazole. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with relevant quantitative data and visualizations of the metabolic pathway and experimental workflow.
Introduction
Rabeprazole is a proton pump inhibitor (PPI) used to treat acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Therapeutic drug monitoring of rabeprazole can be crucial to optimize dosing, ensure efficacy, and minimize adverse effects, particularly in specific patient populations or when drug-drug interactions are a concern. This compound, a deuterated analog of rabeprazole, serves as an ideal internal standard (IS) for the quantitative analysis of rabeprazole in biological matrices by LC-MS/MS.[2] Its similar physicochemical properties to rabeprazole ensure comparable extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation during mass spectrometric detection, leading to accurate and precise quantification.[2]
Key Applications of this compound
-
Internal Standard in Bioanalytical Methods: The primary application of this compound is as an internal standard in LC-MS/MS assays for the quantification of rabeprazole in biological samples like plasma and serum.[2] This is essential for correcting for variations in sample preparation and instrument response.
-
Pharmacokinetic and Bioequivalence Studies: Accurate quantification using this compound as an IS is fundamental in pharmacokinetic studies to determine parameters such as absorption, distribution, metabolism, and excretion (ADME) of rabeprazole. It is also critical in bioequivalence studies comparing different formulations of the drug.
-
Therapeutic Drug Monitoring (TDM): In a clinical setting, TDM helps in personalizing rabeprazole dosage to achieve optimal therapeutic outcomes. The use of this compound in analytical methods ensures the reliability of the concentration measurements used for dose adjustments.
Experimental Protocols
The following protocols are based on established LC-MS/MS methods for the analysis of rabeprazole in human plasma, utilizing a deuterated internal standard like this compound.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting rabeprazole and this compound from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution.
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, return to 95% A and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rabeprazole | 360.1 | 242.2 |
| This compound | 364.1 | 246.2 |
Quantitative Data Summary
The following tables summarize typical validation data for an LC-MS/MS method for rabeprazole quantification using a deuterated internal standard.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Rabeprazole | 1 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 20% |
| Low | 3 | < 10% | < 10% | ± 15% |
| Medium | 100 | < 10% | < 10% | ± 15% |
| High | 1600 | < 10% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Rabeprazole | 85 - 95 | 90 - 110 |
| This compound | 85 - 95 | 90 - 110 |
Visualizations
Rabeprazole Metabolic Pathway
Rabeprazole is primarily metabolized in the liver. A significant portion undergoes non-enzymatic reduction to rabeprazole thioether. The cytochrome P450 enzymes, CYP2C19 and CYP3A4, are also involved in its metabolism to a lesser extent compared to other PPIs.[1][3][4][5]
Caption: Metabolic pathways of rabeprazole.
Experimental Workflow for Therapeutic Drug Monitoring
The following diagram illustrates a typical workflow for the therapeutic drug monitoring of rabeprazole using LC-MS/MS with this compound as an internal standard.
Caption: TDM workflow for rabeprazole.
Conclusion
This compound is an indispensable tool for the accurate and precise therapeutic drug monitoring and pharmacokinetic analysis of rabeprazole. The use of deuterated internal standards in LC-MS/MS methods, as outlined in these notes, provides a robust and reliable approach for quantifying rabeprazole in biological matrices, ultimately contributing to optimized patient care and drug development.
References
- 1. Rabeprazole - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rabeprazole-d4 LC-MS/MS Analysis Technical Support Center
Welcome to the technical support center for the LC-MS/MS analysis of Rabeprazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your analytical workflow.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the LC-MS/MS analysis of this compound, presented in a question-and-answer format.
Issue 1: Poor or No Signal for this compound
Question: I am not seeing a peak for this compound, or the signal intensity is very low. What are the possible causes and solutions?
Answer: This is a common issue that can stem from several factors, ranging from sample stability to instrument settings.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Analyte Degradation | Rabeprazole is highly unstable in acidic conditions.[1] Ensure the pH of your sample, reconstitution solvent, and mobile phase is neutral to slightly basic (ideally pH > 7). Prepare samples fresh and store them at low temperatures. Consider using a stabilizer like a small amount of ammonium hydroxide in your sample solvent. |
| Incorrect Mass Spectrometer Settings | Verify that the correct MRM transitions for this compound are being used. The precursor ion will be higher than that of the unlabeled Rabeprazole. Also, check that the ion source parameters (e.g., gas flows, temperatures, and voltages) are optimized.[2] |
| Ion Suppression | Co-eluting matrix components from biological samples can suppress the ionization of this compound.[3] Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Adjusting the chromatography to separate this compound from the interfering components is also effective. |
| Poor Spray Stability | A fluctuating or absent spray in the ESI source will lead to a poor signal. Check for blockages in the sample line or emitter. Ensure proper solvent flow and gas pressures.[2] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Question: My this compound peak is tailing or broad, affecting integration and reproducibility. What should I do?
Answer: Peak shape problems are often related to chromatographic conditions or interactions with the analytical column.
Troubleshooting Peak Shape Issues:
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic analyte and acidic residual silanols on the C18 column.[4] | Add a small amount of a basic modifier like ammonium hydroxide or triethylamine to the mobile phase. Use a column with end-capping or a hybrid particle technology. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of Rabeprazole.[5] |
| Peak Fronting | Sample overload or injecting the sample in a solvent significantly stronger than the mobile phase. | Reduce the injection volume or dilute the sample. Ensure the sample solvent is of similar or weaker strength than the initial mobile phase conditions.[6] |
| Broad Peaks | Extra-column dead volume, low column temperature, or column degradation. | Use shorter, narrower ID tubing for connections. Increase the column temperature to improve efficiency. If the column is old or has been exposed to harsh conditions, replace it.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
The protonated molecule of Rabeprazole is [M+H]⁺ at m/z 360.1.[8][9][10] For this compound, where the deuterium atoms are typically on the methoxypropoxy side chain, the precursor ion will be [M+H]⁺ at m/z 364.1. The most common product ion for Rabeprazole results from the fragmentation of the sulfinyl bridge and is observed at m/z 242.1.[8][9][10] This product ion should remain the same for this compound as the deuterium labeling is not on this fragment.
Recommended MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Rabeprazole | 360.1 | 242.1 | Positive |
| This compound | 364.1 | 242.1 | Positive |
Note: These transitions should be optimized for your specific instrument.
Q2: How can I prevent the degradation of Rabeprazole and this compound during sample preparation and analysis?
Rabeprazole is a proton-pump inhibitor that is known to be unstable in acidic environments.[1] To minimize degradation:
-
Maintain a pH above 7.0: Use buffers in your sample preparation and mobile phases. A common choice is ammonium bicarbonate or ammonium acetate adjusted to a basic pH.[10]
-
Work quickly and keep samples cold: Prepare samples on ice and store them at -80°C if not analyzed immediately.
-
Use appropriate solvents: Avoid highly acidic or reactive solvents. Methanol is a commonly used solvent for stock solutions.[9]
Q3: What causes variability in the internal standard (this compound) response?
Variability in the internal standard response can compromise the accuracy of your results. Common causes include:
-
Inconsistent sample preparation: Ensure precise and consistent addition of the internal standard to all samples and standards.
-
Matrix effects: Even a stable isotope-labeled internal standard can experience different ion suppression or enhancement than the analyte if they are not perfectly co-eluting.
-
Analyte-Internal Standard Crosstalk: Ensure that there is no interference between the MRM transitions of Rabeprazole and this compound.
Q4: Can deuterium exchange occur with this compound?
Deuterium exchange is a potential issue for some deuterated internal standards, where deuterium atoms are replaced by protons from the solvent. This is more likely to happen with deuteriums on heteroatoms (like -OH or -NH). For this compound, the deuterium atoms are typically on a stable carbon backbone of the sidechain, making deuterium exchange less likely under typical reversed-phase LC-MS conditions. However, it is good practice to evaluate the stability of the deuterated standard during method development.
Experimental Protocol: Quantification of Rabeprazole in Human Plasma
This section provides a general protocol for the analysis of Rabeprazole using this compound as an internal standard. This should be adapted and validated for your specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile or methanol to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:10 mM ammonium bicarbonate).
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 9.0 |
| Mobile Phase B | Methanol |
| Gradient | Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table in FAQ section |
Visualizations
Caption: A typical workflow for this compound analysis.
Caption: A decision tree for troubleshooting low signal issues.
Caption: Fragmentation of this compound in the mass spectrometer.
References
- 1. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Development of a liquid chromatography/tandem mass spectrometry assay for the quantification of rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Rabeprazole-d4
Welcome to the technical support center for the analysis of Rabeprazole and its deuterated internal standard, Rabeprazole-d4, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for Rabeprazole and this compound?
A1: For initial method development, you can use the following parameters as a starting point. These parameters should be optimized for your specific instrument and experimental conditions.
Table 1: Recommended Starting Mass Spectrometry Parameters for Rabeprazole and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Rabeprazole | 360.1 | 242.1 | 20 | 12 |
| This compound | 364.1 | 246.1 | To be optimized | To be optimized |
Note: The parameters for this compound are predicted based on the fragmentation of Rabeprazole and require empirical optimization. The addition of four deuterium atoms increases the mass of the precursor and the corresponding fragment ion by 4 Da.
One study analyzing Rabeprazole enantiomers used a precursor ion of m/z 360.1 and a product ion of m/z 242.2.[1] Another study reported a precursor ion of m/z 360.10 and a product ion of m/z 242.21 for Rabeprazole.[2]
Q2: How do I optimize the cone voltage and collision energy for this compound?
A2: Optimization of cone voltage and collision energy is crucial for achieving maximum sensitivity. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and monitoring the signal intensity of the precursor and product ions while varying these parameters.
Caption: Workflow for optimizing cone voltage and collision energy for this compound.
Q3: What are the common degradation pathways for Rabeprazole that I should be aware of during sample preparation and analysis?
A3: Rabeprazole is known to be unstable in acidic conditions. Exposure to acidic environments can lead to degradation, forming various byproducts. It is crucial to maintain a neutral or slightly alkaline pH during sample preparation and storage to ensure the integrity of the analyte. One study noted that Rabeprazole is more stable under alkaline conditions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the analysis of Rabeprazole and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions with Stationary Phase: Rabeprazole, being a basic compound, can interact with residual silanol groups on C18 columns, leading to peak tailing.
-
Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of Rabeprazole and lead to poor peak shape.
-
Column Overload: Injecting too concentrated a sample can cause peak fronting or tailing.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase to minimize interactions with silanol groups.
-
pH Adjustment: Ensure the mobile phase pH is optimized for the analysis. A pH around 7 or slightly higher is often suitable for Rabeprazole.
-
Use a Modern Column: Employ end-capped C18 columns or those specifically designed for the analysis of basic compounds.
-
Sample Dilution: Dilute the sample to an appropriate concentration to avoid column overload.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Suboptimal Mass Spectrometry Parameters: Incorrect cone voltage or collision energy will result in poor fragmentation and low signal intensity.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of Rabeprazole and its internal standard.
-
Analyte Degradation: As mentioned, Rabeprazole is acid-labile. Degradation during sample processing will lead to lower signal intensity.
Solutions:
-
Parameter Optimization: Systematically optimize the cone voltage and collision energy for both Rabeprazole and this compound as described in the FAQ section.
-
Improved Sample Preparation: Utilize a more effective sample clean-up technique, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Matrix Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
-
Maintain pH: Ensure all solutions used during sample preparation are at a neutral or slightly alkaline pH to prevent degradation.
Caption: Logical relationships in troubleshooting low signal intensity for Rabeprazole analysis.
Issue 3: Inconsistent Results or High Variability
Possible Causes:
-
Inconsistent Sample Preparation: Variations in the sample preparation procedure can lead to inconsistent recoveries and high variability in the results.
-
Instability in Autosampler: Rabeprazole may degrade in the autosampler if the conditions are not optimized (e.g., temperature, solvent).
-
Carryover: Residual analyte from a high concentration sample adsorbing to surfaces in the LC-MS system and eluting in subsequent runs.
Solutions:
-
Standardize Sample Preparation: Ensure a consistent and reproducible sample preparation workflow. The use of an automated liquid handler can improve precision.
-
Autosampler Conditions: Keep the autosampler temperature low (e.g., 4 °C) and use a mobile phase-like solvent for sample reconstitution to maintain stability. One study found that Rabeprazole was stable in the autosampler at 4°C for 24 hours.[2]
-
Injector Wash: Implement a robust injector wash procedure between samples, using a strong solvent to remove any residual Rabeprazole.
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters
-
Prepare a standard solution of Rabeprazole and this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Acquire data in full scan mode to confirm the presence of the protonated molecular ions ([M+H]+) for Rabeprazole (m/z 360.1) and this compound (m/z 364.1).
-
Select the precursor ion for Rabeprazole (m/z 360.1) in the first quadrupole (Q1).
-
Vary the cone voltage (e.g., from 10 V to 50 V in 5 V increments) and monitor the intensity of the precursor ion. The optimal cone voltage is the one that provides the highest intensity.
-
Set the cone voltage to the optimized value.
-
Select a prominent product ion from the fragmentation of Rabeprazole (e.g., m/z 242.1) in the third quadrupole (Q3).
-
Vary the collision energy (e.g., from 5 eV to 40 eV in 2 eV increments) and monitor the intensity of the selected product ion. The optimal collision energy is the one that yields the highest and most stable signal.
-
Repeat steps 4-8 for this compound, using the appropriate precursor (m/z 364.1) and expected product ion (m/z 246.1).
-
Record the final optimized parameters for both analytes.
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Inject an aliquot into the LC-MS/MS system.
Disclaimer: These protocols are intended as a general guide. Please adapt them to your specific instrumentation and laboratory procedures.
References
Improving peak shape and resolution for Rabeprazole and Rabeprazole-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Rabeprazole and its deuterated internal standard, Rabeprazole-d4. Our goal is to help you achieve excellent peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic challenges encountered when analyzing Rabeprazole and this compound?
Researchers often face challenges such as poor peak shape (tailing or fronting), inadequate resolution between Rabeprazole and this compound, and retention time variability. These issues can arise from suboptimal mobile phase pH, inappropriate column selection, or issues with the HPLC system itself. Given that Rabeprazole is a benzimidazole derivative, it is prone to degradation in acidic conditions and can interact with silanol groups on silica-based columns, leading to peak tailing.[1][2]
Q2: How does the mobile phase pH affect the peak shape of Rabeprazole?
The mobile phase pH is a critical parameter for achieving good peak shape for Rabeprazole, which has a pKa of approximately 5.0.[3] Operating too close to the pKa can lead to peak splitting or broadening due to the compound existing in both ionized and non-ionized forms. To ensure a consistent ionization state and minimize peak tailing, it is recommended to maintain the mobile phase pH at least 2 units away from the analyte's pKa. For Rabeprazole, a mobile phase pH between 6.5 and 8.0 is often effective in producing symmetrical peaks.[4][5] Using a buffer, such as phosphate or ammonium acetate, is crucial to maintain a stable pH throughout the analysis.[4][5]
Q3: Can the choice of organic modifier in the mobile phase impact the analysis?
Yes, the organic modifier (typically acetonitrile or methanol) can significantly influence peak shape and retention. Acetonitrile often provides better peak shapes and lower backpressure compared to methanol.[3] The proportion of the organic modifier in the mobile phase will also affect the retention times of Rabeprazole and this compound. A higher percentage of organic modifier will generally lead to shorter retention times.
Q4: Is there a risk of Rabeprazole degradation during analysis?
Rabeprazole is known to be unstable in acidic conditions.[6] Therefore, it is crucial to avoid acidic mobile phases and sample diluents to prevent on-column degradation, which can manifest as extraneous peaks or a loss of signal. Using a mobile phase with a neutral to slightly alkaline pH is recommended.
Q5: Will this compound co-elute with Rabeprazole?
Deuterated standards are designed to have very similar chromatographic behavior to their non-deuterated counterparts. While they are expected to elute very closely, complete co-elution is not always guaranteed and a slight separation may be observed. The primary goal is to achieve consistent and reproducible chromatography for both analytes to ensure accurate quantification. A high-resolution column and optimized mobile phase can help in achieving either baseline separation or consistent co-elution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing for both Rabeprazole and this compound | Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the basic nitrogen atoms in the Rabeprazole structure, causing peak tailing. | - Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or C8 column to minimize silanol interactions. - Adjust Mobile Phase pH: Increase the mobile phase pH to between 6.5 and 8.0 to suppress the ionization of silanol groups.[4][5] - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block active silanol sites. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: Prepare a more dilute sample solution. | |
| Poor Resolution between Rabeprazole and this compound | Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the two closely eluting compounds. | - Use a Longer Column or Smaller Particle Size: Increase the column length or switch to a column with smaller particles (e.g., sub-2 µm) to enhance efficiency. - Optimize Mobile Phase Composition: Adjust the organic modifier-to-buffer ratio to fine-tune the selectivity. A lower percentage of organic solvent will increase retention and may improve resolution. |
| Inappropriate Mobile Phase: The mobile phase may not be providing adequate selectivity. | - Try a Different Organic Modifier: If using acetonitrile, try methanol, or vice-versa, as this can alter selectivity. | |
| Split Peaks | Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | - Use Mobile Phase as Sample Solvent: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength. |
| Column Void or Contamination: A void at the head of the column or contamination can disrupt the sample band. | - Flush the Column: Reverse-flush the column with a strong solvent to remove contaminants. - Replace the Column: If the problem persists, the column may be damaged and require replacement. | |
| Retention Time Drifting | Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. | - Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before the first injection and between runs in a gradient method. |
| Mobile Phase Instability: The pH of the mobile phase may be changing over time, or the composition may be inconsistent. | - Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a Buffer: Employ a buffer to maintain a stable pH.[4][5] |
Experimental Protocols
Below are examples of detailed methodologies that have been successfully used for the analysis of Rabeprazole. These can serve as a starting point for your method development.
Method 1: RP-HPLC with UV Detection
| Parameter | Condition |
| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | 10 mM Potassium Dihydrogen Orthophosphate (pH 6.8) : Acetonitrile (70:30, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 288 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard | Tinidazole[8] |
Method 2: LC-MS/MS for Bioanalytical Studies
| Parameter | Condition |
| Column | Ascentis® Express C18 (50 mm × 4.6 mm, 2.7 μm)[2] |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (40:60, v/v)[2] |
| Flow Rate | 0.700 mL/min[2] |
| Detection | ESI in Multiple Reaction Monitoring (MRM) mode[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Internal Standard | 13C-D3-Rabeprazole[2] |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Key Parameters Affecting Rabeprazole Chromatography
Caption: Key factors influencing the chromatographic separation of Rabeprazole.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. japsonline.com [japsonline.com]
- 3. jfda-online.com [jfda-online.com]
- 4. japsonline.com [japsonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Rabeprazole-d4 Stability & Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rabeprazole-d4 in various biological matrices. The information provided is based on the known stability profile of Rabeprazole, as the stability of its deuterated form, this compound, is expected to be analogous.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic conditions?
This compound, like its non-deuterated counterpart, is highly unstable in acidic environments.[1][2][3][4][5] It rapidly degrades at low pH.[2][4] This is a critical consideration for any experimental work involving gastric simulations or acidic dissolution media. For instance, significant degradation of rabeprazole has been observed in 0.1 M HCl at 60°C within 45 minutes.[1]
Q2: What are the optimal pH conditions for maintaining the stability of this compound in solution?
This compound is significantly more stable in basic (alkaline) conditions.[3][4][6] To ensure stability, it is recommended to maintain the pH of solutions containing this compound at or above 7.0, with optimal stability observed at pH 8.0 and higher.[2] For dissolution testing of enteric-coated tablets, a borate buffer with a pH of 9.0 has been successfully used.[7]
Q3: What are the main degradation products of this compound?
Under acidic or neutral conditions, Rabeprazole is primarily converted to its thioether derivative.[3][8][9] In oxidative stress conditions, the sulfone metabolite can be formed.[1][8] When conducting stability studies, it is crucial to monitor for the appearance of these known degradation products.
Q4: Are there any known incompatibilities with common excipients?
Yes, Rabeprazole can be incompatible with acidic excipients. For example, solid-state compatibility studies have shown that rabeprazole is incompatible with excipients possessing acidic functional groups, such as carbomer 934.[3] Conversely, it shows good compatibility with neutral and alkaline excipients like HPMC 4000 and magnesium oxide.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from plasma/serum samples. | Degradation due to acidic pH of the sample or processing solutions. | Ensure all solutions are buffered to a pH of 7.0 or higher. Process samples on ice to minimize enzymatic degradation. |
| Improper storage of samples. | Store plasma/serum samples at -20°C or lower. One source suggests stability of the powder form at -20°C for 3 years and at 4°C for 2 years.[10] | |
| High variability in analytical results. | Inconsistent sample handling leading to variable degradation. | Standardize the entire workflow from sample collection to analysis, paying close attention to pH and temperature control. |
| Interference from endogenous materials in the biological matrix. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.[11] | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products during sample processing or storage. | Review the pH and temperature conditions throughout the experimental protocol. Analyze for known degradation products like the thioether and sulfone derivatives. |
| Contamination of the analytical system. | Thoroughly clean the LC-MS/MS system and use high-purity solvents and reagents. |
Stability Data Summary
| Matrix/Condition | pH | Temperature | Stability Profile | Reference |
| Aqueous Solution | < 7.0 | Ambient | Unstable, rapid degradation. | [2][4] |
| Aqueous Solution | ≥ 7.0 | Ambient | Stable for at least 24 hours. | [2] |
| Aqueous Solution | 8.0 | Ambient | Stable for approximately 26 hours. | [2] |
| Simulated Intestinal Fluid | 6.8 | 37°C & 60°C | Degradation follows first-order kinetics. Addition of certain excipients can improve stability. | [12] |
| Human Plasma | N/A | N/A | A validated LC-MS/MS method exists for quantification, implying short-term stability during processing. | [11] |
| Human Urine | N/A | N/A | Rabeprazole is not typically detected in urine; its metabolites are the primary components found. | [8] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Biological Matrix (e.g., Plasma)
This protocol outlines a general procedure for assessing the short-term and long-term stability of this compound in a biological matrix.
1. Sample Preparation:
- Spike a known concentration of this compound into the biological matrix (e.g., human plasma).
- Prepare multiple aliquots for analysis at different time points and storage conditions.
2. Storage Conditions:
- Short-term (Bench-top) Stability: Store aliquots at room temperature for various durations (e.g., 0, 2, 4, 8, 24 hours).
- Long-term Stability: Store aliquots at -20°C and -80°C for extended periods (e.g., 1, 2, 4 weeks; 1, 3, 6 months).
- Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., 3 cycles from -20°C or -80°C to room temperature).
3. Sample Analysis:
- At each time point, process the samples. A common method is protein precipitation with a solvent like methanol.[11]
- Analyze the samples using a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound.
4. Data Evaluation:
- Compare the concentration of this compound at each time point to the initial concentration (time zero).
- Calculate the percentage recovery or degradation. The compound is generally considered stable if the deviation is within ±15% of the nominal concentration.
Protocol 2: Analytical Method for Rabeprazole Quantification (LC-MS/MS)
This protocol is based on a published method for the quantification of Rabeprazole in human plasma.[11]
1. Sample Preparation:
- To a small aliquot of plasma (e.g., 2 µL), add an internal standard (e.g., Omeprazole).
- Precipitate proteins by adding a sufficient volume of methanol.
- Vortex and centrifuge the sample.
- Inject the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions:
- Column: A suitable C18 column.
- Mobile Phase: An isocratic mixture of methanol and water (e.g., 50:50 v/v) with a modifier like 0.1% formic acid.
- Flow Rate: A typical flow rate for analytical LC.
- Injection Volume: A small volume, such as 2 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection Mode: Selected reaction monitoring (SRM) for specific transitions of this compound and the internal standard.
4. Validation:
- The method should be validated for specificity, linearity, lower limit of quantification, accuracy, and precision according to regulatory guidelines.[1][13]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Sample preparation workflow for LC-MS/MS analysis.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmsreview.org [nmsreview.org]
- 6. japsonline.com [japsonline.com]
- 7. Development and validation of a dissolution test for rabeprazole sodium in coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective disposition of lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.org]
- 11. Development of a liquid chromatography/tandem mass spectrometry assay for the quantification of rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
Troubleshooting poor recovery of Rabeprazole-d4 during extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor recovery of Rabeprazole-d4 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low. Where should I begin troubleshooting?
The first and most critical step is to determine where the analyte is being lost during the extraction process.[1][2] This can be achieved by systematically collecting and analyzing every fraction from your extraction procedure:
-
Load Fraction: The sample solution that passes through the extraction medium (e.g., SPE cartridge) after loading.
-
Wash Fraction(s): The solvent(s) used to wash the extraction medium after sample loading.
-
Elution Fraction: The final solvent used to recover the analyte from the extraction medium.
Analyzing these fractions will pinpoint the step where this compound is being lost. If the analyte is found in the load or wash fractions, it indicates a problem with retention.[2] If recovery remains low despite not finding it in these fractions, it may be retained too strongly on the sorbent, or it may have degraded during the process.[2]
Q2: Could the pH of my sample or solvents be causing poor recovery?
Yes, this is a highly probable cause. Rabeprazole is a proton pump inhibitor known to be extremely unstable in acidic conditions.[3][4][5] Exposure to low pH environments, even for a short duration, can lead to rapid degradation, which is a primary reason for poor recovery.[4] The main degradation product is a thioether analog.[6]
Key Recommendations:
-
Ensure all solutions, including the sample matrix, wash solvents, and reconstitution solvents, are maintained at a neutral or slightly alkaline pH (pH ≥ 7.0).[4][7]
-
Rabeprazole has been shown to be stable in buffers with a pH above 8.0.[4] One validated HPLC method successfully used a mobile phase with a pH adjusted to 7.4.[8]
-
Avoid acidic protein precipitation agents if possible, or neutralize the sample immediately after their use.
Data Presentation
Table 1: pH-Dependent Stability of Rabeprazole
| pH Condition | Stability | Observation | Reference |
| < 7.0 | Highly Unstable | Rapid degradation occurs, often visible as a color change. | [4] |
| 6.8 | Unstable | Degradation follows first-order kinetics. | [6] |
| 7.0 | Stable | A validated bioanalytical method used a buffer at pH 7. | [7] |
| 7.4 | Stable | A validated SPE method used a buffer at pH 7.4. | [8] |
| > 8.0 | Stable | Rabeprazole appears transparent and stable in solution. | [4] |
Q3: What are the most common pitfalls when using Solid-Phase Extraction (SPE) for this compound?
Poor recovery in SPE can result from several factors.[9][10] Besides pH control, consider the following:
-
Incorrect Sorbent Selection: The sorbent's retention mechanism must match the analyte's chemistry.[11] For Rabeprazole, a reverse-phase sorbent (e.g., C18) is typically used.[8]
-
Inadequate Cartridge Conditioning/Equilibration: Failure to properly wet the sorbent bed before loading the sample can lead to incomplete binding of the analyte.[9]
-
Wash Solvent is Too Strong: If the wash solvent is too aggressive, it can prematurely elute the this compound along with interferences.[1][2]
-
Elution Solvent is Too Weak: The elution solvent must be strong enough to completely desorb the analyte from the sorbent.[11] If recovery is low, consider increasing the organic solvent percentage or using a stronger eluting solvent.[11]
-
Sample Overloading: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.[9]
-
High Flow Rate: Loading the sample or applying wash/elution solvents too quickly can prevent the necessary interactions between the analyte and the sorbent, leading to incomplete retention or elution.[1][9]
Table 2: General Troubleshooting Checklist for SPE
| Issue | Potential Cause | Recommended Action |
| Analyte in Load Fraction | Improper sorbent conditioning; Sample solvent too strong; Incorrect pH. | Ensure proper wetting of sorbent; Dilute sample in a weaker solvent; Adjust sample pH to ≥ 7.0. |
| Analyte in Wash Fraction | Wash solvent is too strong. | Decrease the organic content or strength of the wash solvent. |
| No/Low Analyte in Eluate | Elution solvent is too weak; Insufficient elution volume. | Increase the strength/organic content of the elution solvent; Increase the volume of elution solvent used.[11] |
| High Variability | Cartridge bed dried out; Inconsistent flow rates. | Do not let the sorbent dry before sample loading; Use a vacuum manifold or automated system to control flow.[11] |
Q4: I'm using Liquid-Liquid Extraction (LLE). How can I optimize it for better recovery?
For LLE, recovery depends on the partitioning of this compound between the aqueous sample and an immiscible organic solvent. Key factors include:
-
pH of the Aqueous Phase: As Rabeprazole is a weak base, adjusting the pH of the sample to be well above its pKa will ensure it is in its neutral, more organic-soluble form, thus maximizing its partitioning into the organic phase.
-
Choice of Organic Solvent: The solvent must be immiscible with the aqueous sample and have a high affinity for Rabeprazole. Common choices for similar compounds include ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE).[12][13][14]
-
Extraction Volume and Repetitions: Performing two or three extractions with smaller volumes of organic solvent is often more efficient than a single extraction with a large volume.
-
Mixing Efficiency: Ensure thorough mixing (e.g., vortexing) to maximize the surface area between the two phases and allow for equilibrium to be reached. However, overly aggressive mixing can lead to emulsions, which are difficult to separate.
Q5: How does protein precipitation affect the recovery of this compound?
Rabeprazole is highly bound to plasma proteins (approximately 96-97%).[15] Therefore, inefficient protein precipitation is a major cause of low recovery. If proteins are not completely removed, the protein-bound fraction of this compound will be discarded with the protein pellet, leading to significant analyte loss.[10]
Key Recommendations:
-
Choice of Precipitant: Acetonitrile is highly effective (>96% protein removal) and compatible with mass spectrometry.[16][17] Other options include trichloroacetic acid (TCA), though its acidity could degrade Rabeprazole, and methanol.[16][18]
-
Precipitant-to-Sample Ratio: A ratio of at least 2:1 (precipitant volume to plasma volume) is generally recommended for optimal protein removal.[16][17]
-
Vortexing and Centrifugation: Ensure thorough vortexing after adding the precipitant to ensure complete protein denaturation. Subsequently, high-speed centrifugation is required to form a compact pellet and ensure a clear separation of the supernatant containing the analyte.
Table 3: Common Solvents for Protein Precipitation
| Precipitating Agent | Typical Ratio (Agent:Plasma) | Advantages | Disadvantages |
| Acetonitrile | 2:1 to 3:1 | High protein removal efficiency (>96%); MS-compatible.[16][17] | Can affect chromatography if not evaporated and reconstituted. |
| Methanol | 2:1 to 3:1 | Cost-effective and readily available.[18] | May be less efficient at precipitating certain proteins than acetonitrile. |
| Trichloroacetic Acid (TCA) | 2:1 | High protein removal efficiency (~92%).[16][17] | High risk of degrading acid-labile this compound. [17] |
| Zinc Sulfate | 2:1 | High protein removal efficiency (~91%); maintains a near-neutral pH.[16][17] | May introduce salt that can cause ion suppression in MS. |
Q6: Are there any specific issues related to using a deuterated internal standard like this compound?
While stable isotope-labeled internal standards are considered the gold standard, they are not without potential issues:
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent, especially under acidic or basic conditions.[19] This would convert the deuterated standard into the unlabeled analyte, leading to inaccurate quantification. This compound has deuterium labels on the benzimidazole ring, which are generally stable.[20][21] However, prolonged exposure to harsh pH conditions should be avoided.
-
Chromatographic Separation: In some cases, deuterated compounds can have slightly different retention times than their non-deuterated counterparts.[22] This could lead to differential matrix effects if the two compounds do not co-elute perfectly.
-
Purity of the Standard: Verify the isotopic purity of the this compound standard. Impurities could contribute to the signal of the unlabeled analyte.
Q7: What is the degradation pathway for Rabeprazole, and how can I avoid it during extraction?
The primary degradation pathway for Rabeprazole in an acidic environment is a non-enzymatic conversion to its thioether analog.[23] This process is rapid at low pH. The key to avoiding this is strict pH control throughout the entire sample handling and extraction workflow.
Mandatory Visualizations
Troubleshooting Workflow
References
- 1. silicycle.com [silicycle.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. primescholars.com [primescholars.com]
- 6. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. specartridge.com [specartridge.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. welch-us.com [welch-us.com]
- 12. US20080071089A1 - Process for the Manufacture of Rabeprazole Sodium - Google Patents [patents.google.com]
- 13. US20100190989A1 - Process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
- 14. CN101580502A - Method for preparing Rabeprazole sodium - Google Patents [patents.google.com]
- 15. Rabeprazole - Wikipedia [en.wikipedia.org]
- 16. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound | C18H21N3O3S | CID 57882379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound | CAS 934295-48-4 | LGC Standards [lgcstandards.com]
- 22. scispace.com [scispace.com]
- 23. ClinPGx [clinpgx.org]
Minimizing ion suppression in Rabeprazole quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Rabeprazole using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification. This guide provides solutions to common issues encountered during Rabeprazole analysis.
| Problem | Potential Cause | Recommended Solution |
| Low Rabeprazole Signal Intensity | Ion Suppression from Matrix Components: Co-elution of phospholipids, proteins, or salts from the biological matrix (e.g., plasma) can suppress Rabeprazole's ionization.[1][2] | Optimize Sample Preparation: • Liquid-Liquid Extraction (LLE): Use a mixture like methyl tert-butyl ether and ethyl acetate (80:20, v/v) for cleaner extracts compared to protein precipitation.[3] • Solid-Phase Extraction (SPE): Consider SPE for more thorough removal of interfering matrix components.[1]Improve Chromatographic Separation: • Gradient Elution: Employ a gradient mobile phase (e.g., 2 mM ammonium formate and acetonitrile) to separate Rabeprazole from early-eluting matrix components.[3] • Divert Valve: Use a divert valve to direct the initial flow, containing unretained matrix components, to waste. |
| Poor Reproducibility (High %RSD) | Inconsistent Matrix Effects: Variation in the composition of the biological matrix between samples can lead to inconsistent ion suppression.[1] | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 13C-D3-Rabeprazole) co-elutes with Rabeprazole and experiences similar ion suppression, allowing for accurate correction during data analysis.[4]Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and QCs in the same biological matrix as the study samples to compensate for consistent matrix effects. |
| Peak Tailing or Splitting | Co-eluting Interferences: Other compounds in the sample may be interfering with the chromatography. | Adjust Mobile Phase pH: Ensure the mobile phase pH is optimized for good peak shape. For Rabeprazole, a mobile phase with a pH around 7 to 9.4 has been shown to be effective.[5][6]Change Column Chemistry: If using a standard C18 column, consider a different stationary phase to alter selectivity and improve separation from interfering peaks. |
| Loss of Sensitivity Over a Run Sequence | Contamination of the Ion Source or Mass Spectrometer: Buildup of non-volatile matrix components on the ion source optics can lead to a gradual decrease in signal.[1] | Optimize Sample Cleanup: Implement a more rigorous sample preparation method like SPE to reduce the amount of non-volatile material injected.[1]Regular Instrument Maintenance: Clean the ion source and mass spectrometer optics according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of ion suppression when quantifying Rabeprazole in plasma?
A1: The most common cause of ion suppression in plasma samples is the co-elution of endogenous matrix components, particularly phospholipids and proteins, with Rabeprazole.[1] These molecules can compete with Rabeprazole for ionization in the mass spectrometer's ion source, leading to a reduced signal.
Q2: Which sample preparation technique is best for minimizing ion suppression for Rabeprazole?
A2: While protein precipitation (PPT) with acetonitrile is a simple and fast technique, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts and are more effective at reducing ion suppression.[1][3] LLE with a suitable organic solvent mixture can efficiently remove many interfering substances.[3] SPE can offer the most thorough cleanup by selectively isolating Rabeprazole from the matrix.[1]
Q3: How can I optimize my chromatographic method to avoid ion suppression?
A3: To optimize your chromatographic method, aim to separate Rabeprazole from the regions where most matrix interferences elute. This can be achieved by:
-
Using a gradient elution: Start with a lower percentage of organic solvent to allow polar matrix components to elute first, then increase the organic content to elute Rabeprazole.[3]
-
Adjusting the mobile phase: Using a mobile phase containing an ammonium salt like ammonium acetate or ammonium formate can help to improve ionization efficiency and peak shape.[6][7]
-
Employing a suitable column: A high-efficiency, reversed-phase C18 column is commonly used and effective for Rabeprazole analysis.[4][6]
Q4: What type of internal standard is recommended for Rabeprazole quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as 13C-D3-Rabeprazole, is highly recommended.[4] A SIL-IS has the same physicochemical properties as Rabeprazole and will co-elute, experiencing the same degree of ion suppression. This allows for accurate correction of any signal variability caused by matrix effects. If a SIL-IS is not available, a structural analog like Omeprazole or Esomeprazole can be used, but it may not perfectly mimic the ionization behavior of Rabeprazole.[6][7]
Q5: What are the typical mass spectrometry settings for Rabeprazole analysis?
A5: Rabeprazole is typically analyzed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[3][4] The multiple reaction monitoring (MRM) transition for Rabeprazole is commonly m/z 360.1 → 242.2.[6][7]
Experimental Protocol: Rabeprazole Quantification in Human Plasma by LC-MS/MS
This protocol describes a validated method for the quantification of Rabeprazole in human plasma using liquid-liquid extraction and LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., Rabeprazole-d4).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether:ethyl acetate 80:20, v/v).[3]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System: | Agilent 1200 Series or equivalent |
| Column: | C18, 50 x 4.6 mm, 2.7 µm |
| Mobile Phase A: | 10 mM Ammonium Acetate in water |
| Mobile Phase B: | Acetonitrile |
| Gradient: | 40% B to 60% B over 2 min, hold at 60% B for 1 min, return to 40% B and equilibrate for 2 min |
| Flow Rate: | 0.7 mL/min |
| Injection Volume: | 10 µL |
| Column Temperature: | 40°C |
| MS System: | API 4000 or equivalent |
| Ionization Source: | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions: | Rabeprazole: 360.1 -> 242.2this compound (IS): 364.1 -> 246.2 |
| Ion Source Temperature: | 500°C |
| IonSpray Voltage: | 5500 V |
3. Data Analysis
-
Integrate the peak areas for Rabeprazole and the internal standard.
-
Calculate the peak area ratio (Rabeprazole/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Rabeprazole in the unknown samples from the calibration curve using a weighted (1/x²) linear regression.
Visualizations
Caption: Troubleshooting workflow for ion suppression in Rabeprazole quantification.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. longdom.org [longdom.org]
- 3. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 7. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in Rabeprazole analysis
Welcome to the technical support center for Rabeprazole analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis.
Troubleshooting Guides
This section offers detailed solutions to specific problems you might face during the analysis of Rabeprazole, with a focus on calibration curve issues.
Non-linear or Inconsistent Calibration Curves for Rabeprazole
A reliable calibration curve is fundamental for accurate quantification. Below are common issues and their solutions.
Q1: Why is my Rabeprazole calibration curve showing poor linearity (R² value is less than 0.999)?
A1: Poor linearity can stem from several factors, from standard preparation to instrument limitations.
-
Potential Cause 1: Inaccurate Standard Preparation. Errors in weighing the reference standard or in serial dilutions are common sources of non-linearity.
-
Troubleshooting:
-
Ensure the analytical balance is properly calibrated.
-
Use calibrated volumetric flasks and pipettes.
-
Prepare fresh stock and working solutions.
-
Perform serial dilutions carefully and ensure complete dissolution of Rabeprazole at each step.
-
-
-
Potential Cause 2: Detector Saturation. At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Troubleshooting:
-
Check the absorbance of your highest concentration standard. If it is outside the linear range of your detector (typically >1.5-2.0 AU for UV detectors), reduce the concentration.
-
Narrow the concentration range of your calibration curve. Linearity has been reported for Rabeprazole in ranges such as 0.25-20 µg/mL and 5-25 µg/mL.[1][2]
-
-
-
Potential Cause 3: Chemical Instability of Standards. Rabeprazole is known to be unstable in acidic conditions and can degrade under certain light and temperature conditions.[3][4][5]
-
Troubleshooting:
-
-
Potential Cause 4: Inappropriate Integration. The software's integration of the chromatographic peaks may be incorrect.
-
Troubleshooting:
-
Manually inspect the integration of each peak in your calibration standards.
-
Adjust integration parameters to ensure consistent and accurate peak area determination.
-
-
Q2: My Rabeprazole calibration curve has a high y-intercept. What could be the reason?
A2: A high y-intercept suggests a response even at zero analyte concentration.
-
Potential Cause 1: Contaminated Blank. The solvent or matrix used for the blank injection may be contaminated.
-
Troubleshooting:
-
Use fresh, HPLC-grade solvents to prepare your blank.
-
Inject a fresh blank to see if the issue persists.
-
-
-
Potential Cause 2: System Carryover. Residue from a previous, more concentrated sample may be eluting during the blank or low-concentration standard injections.
-
Troubleshooting:
-
Run several blank injections after a high-concentration sample to check for carryover.
-
Implement a robust needle wash protocol on your autosampler.
-
If necessary, flush the column with a strong solvent to remove contaminants.
-
-
-
Potential Cause 3: Co-eluting Impurity. An impurity in the standards or mobile phase may be co-eluting with Rabeprazole.
-
Troubleshooting:
-
Check the purity of your Rabeprazole reference standard.
-
Ensure the mobile phase components are of high purity.
-
Review the chromatogram of the blank for any interfering peaks.
-
-
Q3: The response for my Rabeprazole calibration standards is inconsistent and not reproducible. What should I do?
A3: Inconsistent responses can be due to issues with the HPLC system or sample handling.
-
Potential Cause 1: Poor Injection Precision. The autosampler may not be injecting a consistent volume.
-
Troubleshooting:
-
Check the autosampler for air bubbles in the syringe or sample loop.
-
Perform a series of injections from the same vial to check the injection precision (%RSD should be low).
-
Ensure the sample vial has sufficient volume.
-
-
-
Potential Cause 2: Sample/Standard Degradation. As mentioned, Rabeprazole can be unstable. Degradation over the course of an analytical run can lead to decreasing responses.
-
Troubleshooting:
-
Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to maintain sample stability.
-
If the run is long, consider preparing fresh standards midway through.
-
-
-
Potential Cause 3: Inconsistent Manual Dilutions. Variability in manual pipetting can lead to inconsistent concentrations.
-
Troubleshooting:
-
Ensure proper pipetting technique.
-
Use an automated dilutor if available for higher precision.
-
-
Frequently Asked Questions (FAQs)
Q1: I am observing peak tailing or fronting for my Rabeprazole peak. What could be the cause?
A1: Peak asymmetry can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
-
Column Degradation: The stationary phase of the column can degrade over time. Consider replacing the column if it has been used extensively.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like Rabeprazole. Ensure the pH is stable and appropriate for the column and analyte. A pH at least 2 units away from the analyte's pKa is recommended for good peak shape.[7]
-
Interactions with Active Sites: Unwanted interactions between Rabeprazole and the silica backbone of the column can cause tailing. Using a column with end-capping or adding a competing base like triethylamine to the mobile phase can help.[3]
Q2: How can I prevent the degradation of Rabeprazole in my samples and standards?
A2: Rabeprazole is susceptible to degradation under several conditions.[3][5][8] To ensure its stability:
-
Avoid Acidic Conditions: Rabeprazole degrades rapidly in acidic environments.[4][5] Use neutral or slightly basic solvents and mobile phases.
-
Protect from Light: Photodegradation can occur. Store solutions in amber vials or protect them from light.
-
Control Temperature: Degradation can be accelerated by heat.[3][5] Keep samples and standards cool, both on the benchtop and in the autosampler.
-
Minimize Exposure to Oxidizing Agents: Rabeprazole is labile to oxidative stress.[3] Avoid sources of oxidation in your sample preparation.
Q3: What are some typical HPLC method parameters for Rabeprazole analysis?
A3: Based on validated methods, here are some common starting points:
| Parameter | Typical Values |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][9] |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)[3][4][9][10] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection Wavelength | 280 nm or 285 nm[3][9][10] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C or 35°C)[4][9] |
Experimental Protocols
Preparation of a Standard Calibration Curve for Rabeprazole by HPLC
This protocol outlines the steps for preparing a calibration curve for the quantification of Rabeprazole.
1. Preparation of Stock Solution (e.g., 100 µg/mL):
- Accurately weigh 10 mg of Rabeprazole reference standard into a 100 mL volumetric flask.
- Add approximately 70 mL of a suitable diluent (e.g., a 50:50 mixture of methanol and water).
- Sonicate for 10-15 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature.
- Make up the volume to 100 mL with the diluent and mix well.
2. Preparation of Working Standards (e.g., 0.5, 1, 5, 10, 15, 20 µg/mL):
- Perform serial dilutions from the stock solution using the same diluent to achieve the desired concentrations. For example:
- To prepare a 20 µg/mL solution, pipette 20 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume.
- Use this secondary stock to prepare the lower concentrations.
3. HPLC Analysis:
- Set up the HPLC system with the appropriate column and mobile phase.
- Equilibrate the system until a stable baseline is achieved.
- Inject a blank (diluent) to ensure there are no interfering peaks.
- Inject the prepared calibration standards in increasing order of concentration. It is good practice to perform duplicate or triplicate injections for each standard.
4. Data Analysis:
- Integrate the peak area of Rabeprazole for each standard injection.
- Create a calibration curve by plotting the mean peak area against the corresponding concentration.
- Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should ideally be ≥ 0.999.
| Calibration Curve Parameters | Acceptance Criteria |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
| %RSD for response factors | ≤ 2% |
Visualizations
Below are diagrams to aid in understanding the troubleshooting workflow and the relationships between potential issues in Rabeprazole analysis.
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Potential causes of a poor Rabeprazole calibration curve.
References
- 1. wjpmr.com [wjpmr.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC | Semantic Scholar [semanticscholar.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring isotopic purity of Rabeprazole-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals using Rabeprazole-d4 as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a deuterated analog of Rabeprazole. It is used as an internal standard in quantitative bioanalysis, typically with liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because it is chemically almost identical to Rabeprazole, it co-elutes and experiences similar extraction recovery and ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of Rabeprazole in biological samples.
Q2: What are the critical quality attributes of a this compound internal standard?
A2: The most critical quality attributes are chemical purity and isotopic purity. High chemical purity ensures that there are no other interfering compounds. High isotopic purity is crucial to minimize "crosstalk" where the signal from the internal standard interferes with the signal of the analyte (unlabeled Rabeprazole).[2] Regulatory guidelines from bodies like the FDA and EMA emphasize the need for well-characterized reference standards from authentic and traceable sources.[3][4]
Q3: What are the acceptable limits for isotopic purity of this compound?
A3: While there are no universally fixed limits, a higher isotopic purity is always better. Typically, for deuterated internal standards, an isotopic purity of >98% is desirable. The contribution of the unlabeled analyte (d0) in the internal standard solution should be minimal. According to FDA guidelines, the response from interfering components in a blank sample should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard's response.[3]
Q4: How can I assess the isotopic purity of my this compound standard?
A4: The isotopic purity of this compound should be assessed using high-resolution mass spectrometry (HRMS). This technique can resolve and quantify the different isotopologues (d0, d1, d2, d3, d4, etc.) present in the standard. By analyzing a concentrated solution of the this compound standard, you can determine the percentage of the desired d4 isotopologue and the levels of any undesired, less-deuterated species.
Troubleshooting Guide
Issue 1: High background signal at the mass transition of the analyte (Rabeprazole) in blank samples containing only the internal standard (this compound).
-
Possible Cause 1: Isotopic Impurity (Isotopic Crosstalk)
-
Explanation: Your this compound internal standard may contain a significant percentage of the unlabeled (d0) or partially deuterated (d1, d2, d3) forms of Rabeprazole. The d0 impurity will have the same mass as the analyte and will be detected at the analyte's mass transition, causing a high background signal.
-
Solution:
-
Verify Isotopic Purity: Analyze a high-concentration solution of your this compound standard using LC-MS/MS. Monitor the mass transitions for both Rabeprazole and this compound. The peak area of the analyte in this solution should be acceptably low.
-
Source a Higher Purity Standard: If the isotopic purity is low, consider obtaining a new batch of this compound with a higher isotopic purity.
-
Adjust LLOQ: If a new standard is not immediately available, you may need to raise the Lower Limit of Quantification (LLOQ) of your assay to a level where the contribution from the d0 impurity is less than 20% of the LLOQ response.[3]
-
-
-
Possible Cause 2: In-source Fragmentation
-
Explanation: The this compound may be losing deuterium atoms in the ion source of the mass spectrometer, a phenomenon known as in-source fragmentation or back-exchange. This can lead to the formation of ions with the same mass as the analyte.
-
Solution:
-
Optimize Ion Source Parameters: Reduce the ion source temperature and fragmentation voltage (cone voltage or declustering potential) to minimize in-source fragmentation.
-
Modify Mobile Phase: Avoid highly acidic mobile phases if possible, as they can sometimes promote back-exchange.
-
-
Issue 2: Poor precision and accuracy in quality control (QC) samples.
-
Possible Cause 1: Inconsistent Addition of Internal Standard
-
Explanation: The internal standard must be added at a constant concentration to all samples, including calibrators and QCs. Inconsistent pipetting of the internal standard solution is a common source of error.
-
Solution:
-
Use a Calibrated Pipette: Ensure that the pipette used for adding the internal standard is properly calibrated and functioning correctly.
-
Optimize Addition Step: Add the internal standard early in the sample preparation process to account for variability in subsequent steps. Ensure thorough mixing after addition.
-
-
-
Possible Cause 2: Stability Issues
-
Explanation: Rabeprazole and its deuterated form can be unstable under certain conditions. Degradation of the analyte or internal standard can lead to inaccurate results.
-
Solution:
-
Conduct Stability Studies: Perform bench-top, freeze-thaw, and long-term stability studies for both Rabeprazole and this compound in the biological matrix as per regulatory guidelines.[5]
-
Control Sample Handling Conditions: Keep samples on ice or at controlled room temperature during processing, and store them at appropriate temperatures (e.g., -80°C) for long-term storage.
-
-
Issue 3: this compound peak appears at a slightly different retention time than Rabeprazole.
-
Possible Cause: Isotope Effect
-
Explanation: A slight shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon called the "isotope effect." This is more pronounced with a higher degree of deuteration and can sometimes lead to differential matrix effects.
-
Solution:
-
Ensure Co-elution Window: While a small shift may be acceptable, ensure that the peaks are still within a reasonable co-elution window to experience similar matrix effects.
-
Chromatographic Optimization: Minor adjustments to the chromatographic method (e.g., gradient profile, column temperature) may help to minimize the separation.
-
-
Data Presentation
Table 1: Typical Mass Spectrometry Parameters for Rabeprazole and this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Rabeprazole | 360.1 | 242.2 | Positive |
| This compound | 364.1 | 246.2 | Positive |
Note: These are common transitions; optimal values may vary depending on the instrument and source conditions.[6][7]
Table 2: Example Isotopic Distribution of a High-Purity this compound Standard
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | < 0.1 |
| d1 | < 0.2 |
| d2 | < 0.5 |
| d3 | < 2.0 |
| d4 | > 97.0 |
Table 3: Acceptance Criteria for Bioanalytical Method Validation (based on FDA and EMA Guidelines)
| Parameter | Acceptance Criteria |
| Selectivity | Response in blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. Response at the retention time of the internal standard should be ≤ 5% of the IS response.[3] |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ).[8] |
| Precision (CV) | Should not exceed 15% (20% at LLOQ).[8] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by LC-MS/MS
-
Objective: To determine the isotopic distribution of a this compound standard.
-
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL with 50:50 methanol:water.
-
Set up the LC-MS/MS system with a suitable C18 column.
-
The mobile phase can consist of A: 0.1% formic acid in water and B: 0.1% formic acid in methanol. Use a gradient elution.
-
Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the molecular weights of Rabeprazole and this compound (e.g., m/z 350-370).
-
Inject the working solution and acquire the data.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of Rabeprazole (m/z 360.1) and its isotopologues (d1: 361.1, d2: 362.1, d3: 363.1, d4: 364.1).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.
-
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Troubleshooting high background signals in blank samples.
References
- 1. This compound [myskinrecipes.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 7. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative
Rabeprazole vs. Pantoprazole: A Comparative Analysis of Nocturnal Acid Control
A data-driven guide for researchers and drug development professionals on the comparative efficacy of rabeprazole and pantoprazole in the management of nocturnal gastric acid secretion.
This guide provides a detailed comparison of rabeprazole and pantoprazole, two commonly prescribed proton pump inhibitors (PPIs), with a specific focus on their effectiveness in controlling nocturnal acid production. The information presented is based on published clinical data to assist researchers, scientists, and professionals in drug development in their understanding of the pharmacological nuances of these agents.
Comparative Efficacy in Nocturnal Acid Suppression
A key study directly comparing the effects of rabeprazole and pantoprazole on nocturnal intragastric pH and gastric acid output revealed significant differences in their performance on the first day of therapy.[1][2][3][4][5] In a randomized, double-blind, two-way crossover study involving 15 patients with a history of mild reflux, a single morning dose of 20 mg rabeprazole was found to be more effective than 40 mg of pantoprazole in controlling nocturnal acid.[1][2][3][4][5]
The study demonstrated that rabeprazole led to a greater inhibition of acid output for a longer duration during the night-time hours.[1][2][3][4][5] Specifically, rabeprazole maintained a significantly higher median intragastric pH for the first 8.33 hours of the nocturnal period compared to pantoprazole.[1][6]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the comparative study on day one of treatment:
| Parameter | Rabeprazole (20 mg) | Pantoprazole (40 mg) | p-value |
| Percentage of time with mean intragastric pH > 4.0 | 50.2% | 16.0% | <0.05 |
| Mean difference in pH over the first 8.33 hours | Statistically significant improvement over baseline | Not statistically significant from baseline | <0.05 |
Data sourced from Wang et al. (2008).[1][2][3][4][5]
Mechanism of Action: Proton Pump Inhibition
Both rabeprazole and pantoprazole are members of the proton pump inhibitor class of drugs.[7][8] They exert their acid-suppressing effects by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[7][9] This enzyme is the final step in the pathway of gastric acid secretion.[9] By inhibiting the proton pump, these drugs effectively reduce the production of stomach acid.[7][9]
The following diagram illustrates the signaling pathway of gastric acid secretion and the mechanism of action of proton pump inhibitors.
Caption: Mechanism of Proton Pump Inhibitors.
Experimental Protocols
The comparative efficacy data presented above was obtained from a robust clinical trial. Understanding the methodology is crucial for interpreting the results.
Study Design
The study utilized a double-blind, randomized, two-way crossover design.[1][2][3][4][5] This design minimizes bias as each patient serves as their own control, receiving both treatments at different times.
Patient Population
Fifteen patients with a history of mild reflux disease were enrolled in the study.[1][2][3][4][5]
Treatment Regimen
Participants were randomly assigned to receive either a single oral dose of rabeprazole (20 mg) or pantoprazole (40 mg) in the morning, 30 minutes before a standardized breakfast.[1][10] After a washout period, they received the alternate treatment.
Data Collection and Analysis
Overnight continuous intragastric pH monitoring and gastric acid output measurements were conducted.[1][2][3][4][5] The drug's effect was analyzed using a two-treatment, two-period crossover mixed model.[1][2][3][4][5]
The following diagram outlines the experimental workflow of the comparative study.
Caption: Crossover Study Experimental Workflow.
Conclusion
The available evidence from this head-to-head comparison suggests that on the first day of dosing, rabeprazole (20 mg) provides more effective and sustained control of nocturnal gastric acid than pantoprazole (40 mg).[1][2][3][4][5] For researchers and drug development professionals, these findings highlight the potential for pharmacodynamic differences between PPIs, which may have implications for clinical practice and the development of new acid-suppressive therapies. Further research, including studies on steady-state effects and in larger patient populations, would be beneficial to build upon these findings.
References
- 1. Comparative Efficacy of Rabeprazole and Pantoprazole in the Control of Nocturnal Acid Output and Intragastric Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of Rabeprazole and Pantoprazole in the Control of Nocturnal Acid Output and Intragastric Acidity [gutnliver.org]
- 3. Comparative Efficacy of Rabeprazole and Pantoprazole in the Control of Nocturnal Acid Output and Intragastric Acidity [gutnliver.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative efficacy of rabeprazole and pantoprazole in the control of nocturnal Acid output and intragastric acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. darmzentrum-bern.ch [darmzentrum-bern.ch]
Rabeprazole's Efficacy in GERD: A Comparative Analysis Against Other Proton Pump Inhibitors
For Immediate Release
A comprehensive review of clinical data reveals rabeprazole as a potent and rapidly acting agent for the management of Gastroesophageal Reflux Disease (GERD), demonstrating comparable, and in some aspects superior, efficacy to other proton pump inhibitors (PPIs). This guide synthesizes findings from key comparative studies, offering researchers, scientists, and drug development professionals a detailed examination of rabeprazole's performance in healing erosive esophagitis, providing symptom relief, and its overall safety profile.
Proton pump inhibitors are the cornerstone of therapy for GERD, a condition characterized by the reflux of stomach acid into the esophagus, causing heartburn and potential tissue damage. While all PPIs share a common mechanism of action, variations in their pharmacokinetic and pharmacodynamic properties can influence their clinical efficacy. This guide provides a detailed comparison of rabeprazole with other commonly prescribed PPIs, including omeprazole, esomeprazole, lansoprazole, and pantoprazole.
Mechanism of Action: The Proton Pump Pathway
Proton pump inhibitors, including rabeprazole, exert their acid-suppressing effects by irreversibly binding to and inhibiting the H+/K+ ATPase, or proton pump, located in the secretory canaliculi of gastric parietal cells. This action is the final step in the secretion of gastric acid.
Comparative Efficacy in Healing Erosive Esophagitis
The healing of esophageal erosions is a critical endpoint in the management of GERD. Clinical trials have consistently demonstrated the high efficacy of PPIs in achieving this outcome.
A randomized, double-blind, comparative study showed that rabeprazole (20 mg/day) is equivalent to omeprazole (20 mg/day) in healing reflux esophagitis.[1][2] After 4-8 weeks of treatment, healing was observed in 97.9% of patients in the rabeprazole group and 97.5% in the omeprazole group.[1][2] Another study comparing rabeprazole with esomeprazole found that after one month of treatment, a significantly higher percentage of patients in the rabeprazole group showed endoscopic improvement compared to the esomeprazole group.[3] Specifically, the incidence of healing was significantly higher in the rabeprazole group (P = 0.03), with an absolute improvement of 30% and a relative improvement of 55% over esomeprazole.[3]
In a study focused on elderly patients, pantoprazole and rabeprazole were found to be more effective than omeprazole in healing esophagitis.[4]
| Comparison | Rabeprazole Healing Rate | Comparator Healing Rate | Treatment Duration | Key Finding | Citation |
| Rabeprazole 20 mg vs. Omeprazole 20 mg | 97.9% | 97.5% | 4-8 weeks | Equivalence in healing reflux esophagitis. | [1][2] |
| Rabeprazole vs. Esomeprazole | Significantly Higher (P=0.03) | - | 4 weeks | Rabeprazole showed a 55% relative improvement over esomeprazole in healing. | [3] |
| Rabeprazole vs. Omeprazole and Lansoprazole (Elderly) | 94.6% (PP), 88.8% (ITT) | Omeprazole: 81.0% (PP), 75.0% (ITT) | - | Rabeprazole was significantly more effective than omeprazole in healing esophagitis in elderly patients. | [4] |
PP: Per-protocol analysis; ITT: Intention-to-treat analysis.
Symptom Relief: A Key Differentiator
While all PPIs are effective in controlling GERD symptoms, the speed of onset of relief can vary. Several studies suggest that rabeprazole may offer a faster onset of action for heartburn relief compared to other PPIs.
In a comparative study against omeprazole, rabeprazole was significantly faster in inducing heartburn relief, with patients achieving the first day of satisfactory relief in a mean of 2.8 days compared to 4.7 days for omeprazole (p=0.0045).[1][2] A 2023 retrospective study found that rabeprazole provided quicker relief for daytime heartburn at the first visit compared to pantoprazole (38.78% vs 5.56%; p = 0.01).[5] This study also showed a higher proportion of patients with a complete treatment response in the rabeprazole group (83.33%) compared to pantoprazole (62.07%) and esomeprazole (65.67%) at the fourth visit.[5]
Another study found that the mean heartburn score decreased more rapidly in patients receiving rabeprazole than in those receiving omeprazole or lansoprazole.[6][7]
| Comparison | Rabeprazole Outcome | Comparator Outcome | Key Finding | Citation |
| Rabeprazole 20 mg vs. Omeprazole 20 mg | Mean 2.8 days to first satisfactory heartburn relief | Mean 4.7 days to first satisfactory heartburn relief | Rabeprazole was significantly faster in inducing heartburn relief (p=0.0045). | [1][2] |
| Rabeprazole vs. Pantoprazole | 38.78% with quick relief for daytime heartburn at visit 1 | 5.56% with quick relief for daytime heartburn at visit 1 | Rabeprazole provided quicker relief for daytime heartburn (p=0.01). | [5] |
| Rabeprazole vs. Esomeprazole | 83.33% complete treatment response at visit 4 | 65.67% complete treatment response at visit 4 | A higher proportion of patients on rabeprazole had a complete treatment response. | [5] |
| Rabeprazole vs. Omeprazole and Lansoprazole | More rapid decrease in mean heartburn score | - | Rabeprazole may be more effective for the rapid relief of heartburn symptoms. | [6][7] |
| Rabeprazole vs. Pantoprazole (Elderly) | 100% decrease in heartburn | Pantoprazole: 100% | Both were more effective than omeprazole (89.6%) and lansoprazole (82.4%) in decreasing heartburn. | [4] |
Pharmacodynamics: Intragastric Acid Control
The efficacy of PPIs is closely linked to their ability to suppress gastric acid. The duration for which the intragastric pH is maintained above 4 is a key pharmacodynamic parameter.
One study found that rabeprazole 20 mg achieved a median 24-hour gastric pH of 3.4, which was higher than lansoprazole 30 mg (2.9), pantoprazole 40 mg (2.2), and omeprazole 20 mg (1.9).[6] In a five-way crossover study, esomeprazole 40 mg maintained intragastric pH above 4.0 for a mean of 14.0 hours, compared to 12.1 hours for rabeprazole 20 mg, 11.8 hours for omeprazole 20 mg, 11.5 hours for lansoprazole 30 mg, and 10.1 hours for pantoprazole 40 mg.[8] However, a study comparing single doses of rabeprazole 20 mg and pantoprazole 40 mg found that the mean percentage of time with intragastric pH >4 was significantly greater with rabeprazole for the 24-hour post-dose interval (44.0% vs. 32.8%; P < 0.001).[9]
| PPI | Mean time intragastric pH > 4.0 (hours on day 5) | Median 24-hour gastric pH | Citation |
| Esomeprazole 40 mg | 14.0 | - | [8] |
| Rabeprazole 20 mg | 12.1 | 3.4 | [6][8] |
| Omeprazole 20 mg | 11.8 | 1.9 | [6][8] |
| Lansoprazole 30 mg | 11.5 | 2.9 | [6][8] |
| Pantoprazole 40 mg | 10.1 | 2.2 | [6][8] |
Metabolism and Potential for Drug Interactions
PPIs are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4.[10] Genetic variations in CYP2C19 can lead to differences in PPI metabolism and clinical efficacy.[11] Rabeprazole is unique in that it is mainly metabolized through a non-enzymatic pathway, making it less susceptible to the effects of CYP2C19 genetic polymorphisms.[11][12] This characteristic may lead to more predictable clinical responses in a diverse patient population.[12]
Safety and Tolerability
Rabeprazole is generally well-tolerated, with a side effect profile similar to other PPIs. The most common adverse events reported in clinical trials include headache, nausea, and diarrhea. A meta-analysis comparing rabeprazole and omeprazole found no significant difference in the incidence of adverse events between the two groups. A pharmacovigilance study based on the FDA Adverse Event Reporting System (FAERS) database found that among five common PPIs, rabeprazole was associated with the fewest reported cases of tumor adverse events.
| Adverse Event | Rabeprazole | Comparator | Finding | Citation |
| General Side Effects | Headache, nausea, diarrhea | Similar to other PPIs | Rabeprazole is generally well-tolerated. | |
| Overall Adverse Events | Not significantly different | Omeprazole | Similar safety profiles. | |
| Tumor Adverse Events (FAERS database) | Fewest cases (1.7%) | Esomeprazole (highest at 36%) | Rabeprazole had the lowest number of reported tumor adverse events among the compared PPIs. |
Experimental Protocols: A Methodological Overview
The findings presented in this guide are based on data from rigorously conducted clinical trials. A typical experimental workflow for a comparative GERD study is outlined below.
Key methodological aspects of the cited studies include:
-
Study Design: The majority of the key studies were randomized, double-blind, comparative trials, which are considered the gold standard for evaluating treatment efficacy.[1][2]
-
Patient Population: Participants were typically adults diagnosed with GERD, often with endoscopically confirmed erosive esophagitis.[1][2][3] Key inclusion criteria often included a history of GERD symptoms for a specified duration (e.g., at least 3 months). Exclusion criteria commonly included conditions that could confound the results, such as esophageal motility disorders, Barrett's esophagus, or a history of esophageal or gastric surgery.
-
Interventions and Dosages: Standard once-daily dosages were typically used, for example, rabeprazole 20 mg, omeprazole 20 mg, esomeprazole 40 mg, and pantoprazole 40 mg.[1][2][3][5]
-
Endpoints: Primary endpoints frequently included the rate of complete endoscopic healing of erosive esophagitis and the time to symptom relief (particularly heartburn).[1][2][3] Symptom severity was often assessed using validated scoring systems.[3]
-
Statistical Analysis: Statistical tests were employed to determine equivalence or superiority between treatment groups, with p-values less than 0.05 generally considered statistically significant.[1][2][3][5]
Conclusion
The available evidence indicates that rabeprazole is a highly effective proton pump inhibitor for the treatment of GERD. It demonstrates comparable efficacy to other PPIs in healing erosive esophagitis and is generally well-tolerated. A key potential advantage of rabeprazole lies in its rapid onset of action for symptom relief, particularly heartburn, which has been demonstrated in multiple comparative studies. Furthermore, its primary non-enzymatic metabolism may offer a more consistent clinical response across diverse patient populations. For researchers and drug development professionals, these characteristics position rabeprazole as a significant therapeutic option in the management of acid-related disorders. Further head-to-head trials focusing on patient-reported outcomes and long-term efficacy will continue to refine our understanding of the comparative effectiveness of different PPIs.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. A Meta-Analysis and Systematic Review of the Efficacy of Twice Daily PPIs versus Once Daily for Treatment of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ti.ubc.ca [ti.ubc.ca]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Healing and relapse rates in gastroesophageal reflux disease treated with the newer proton-pump inhibitors lansoprazole, rabeprazole, and pantoprazole compared with omeprazole, ranitidine and placebo: evidence from randomized clinical trials [crd.york.ac.uk]
- 8. Systematic review: direct comparative trials of the efficacy of proton pump inhibitors in the management of gastro-oesophageal reflux disease and peptic ulcer disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Rabeprazole Extended-Release 50 mg Versus Esomeprazole 40 mg for Healing and Symptomatic Relief of Moderate to Severe Erosive Gastroesophageal Reflux Disease (GERD) | Clinical Research Trial Listing [centerwatch.com]
- 10. Comparative effectiveness of proton pump inhibitors - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Rabeprazole in nonerosive gastroesophageal reflux disease: a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
In-Vitro Metabolic Stability of Rabeprazole and Other Proton Pump Inhibitors in Human Liver Microsomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro metabolic stability of rabeprazole and other leading proton pump inhibitors (PPIs) in human liver microsomes (HLMs). The data presented is intended to assist researchers in understanding the metabolic profiles of these compounds, a critical aspect of drug development and candidate selection.
Comparative Metabolic Stability Data
The following table summarizes the available in-vitro metabolic stability data for rabeprazole and other selected PPIs in human liver microsomes. It is important to note that direct comparative studies with standardized methodologies are limited, and the presented data is compiled from various sources.
| Compound | In-Vitro Half-Life (t1/2) (min) | In-Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) | Other Relevant Kinetic Data (in HLM) |
| Rabeprazole | Data not available | Data not available | Vmax: 5.07 µg/mL/h, Km: 10.39 µg/mL (exhibits non-linear kinetics)[1] |
| Omeprazole | 14 | Data not available | - |
| Lansoprazole | Data not available | R-lansoprazole: 13.5, S-lansoprazole: 57.3 | - |
| Esomeprazole | Data not available | Data not available | - |
| Pantoprazole | Data not available | Data not available | - |
Note: The absence of data for certain parameters indicates that specific values were not found in the publicly available literature reviewed for this guide. The kinetic data for rabeprazole suggests that its metabolism does not follow simple first-order kinetics, making a direct comparison of a single half-life value potentially misleading.
Experimental Protocols
The following is a detailed methodology for a typical in-vitro metabolic stability assay using human liver microsomes, based on established protocols.
Objective: To determine the rate of metabolic degradation of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound (e.g., Rabeprazole)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching the reaction)
-
Internal standard (for analytical quantification)
-
Control compounds (a high-clearance and a low-clearance compound)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Thaw the pooled human liver microsomes on ice immediately before use and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the HLM suspension at 37°C for a few minutes.
-
Add the test compound to the HLM suspension to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction in the collected aliquots by adding a volume of cold organic solvent (e.g., 3 volumes of acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Quantification:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in-vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical in-vitro metabolic stability assay.
Caption: Experimental workflow for an in-vitro metabolic stability assay.
Signaling Pathways in Rabeprazole Metabolism
While a detailed signaling pathway in the traditional sense is not applicable to microsomal metabolism, the metabolic conversion of rabeprazole involves specific enzymes primarily from the Cytochrome P450 (CYP) superfamily. The major metabolic pathways for rabeprazole include:
-
CYP3A4-mediated sulfoxidation: This is a primary route for the metabolism of many PPIs.
-
CYP2C19-mediated demethylation: This pathway is also significant, and genetic polymorphisms in the CYP2C19 enzyme can lead to inter-individual variability in rabeprazole metabolism.
-
Non-enzymatic reduction: Rabeprazole can also undergo non-enzymatic conversion to its thioether metabolite.
The interplay of these pathways determines the overall metabolic stability and potential for drug-drug interactions.
Caption: Major metabolic pathways of Rabeprazole.
References
A Head-to-Head Pharmacokinetic Comparison: Rabeprazole and Its Enantiomers
A comprehensive analysis of the pharmacokinetic profiles of racemic rabeprazole and its individual enantiomers, (R)-rabeprazole (dexrabeprazole) and (S)-rabeprazole, reveals significant stereoselective differences in their absorption, distribution, metabolism, and excretion. These differences, largely influenced by cytochrome P450 2C19 (CYP2C19) genetic polymorphisms, have important implications for clinical efficacy and drug development.
This guide provides a detailed comparison of the pharmacokinetic parameters of rabeprazole and its enantiomers, supported by experimental data. It also outlines the typical experimental protocols used in these studies and visualizes key processes for enhanced understanding by researchers, scientists, and drug development professionals.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic properties of rabeprazole's enantiomers differ significantly, with (R)-rabeprazole generally exhibiting higher plasma concentrations and a more pronounced influence from CYP2C19 genotype.[1][2] The following table summarizes the key pharmacokinetic parameters for (R)-rabeprazole and (S)-rabeprazole after a single 20 mg oral dose of racemic rabeprazole in healthy subjects, categorized by their CYP2C19 metabolizer status.
| Pharmacokinetic Parameter | CYP2C19 Genotype | (R)-Rabeprazole (Dexrabeprazole) | (S)-Rabeprazole |
| Cmax (ng/mL) | Homozygous Extensive Metabolizers (homEMs) | 437 ± 139 | 252 ± 78 |
| Heterozygous Extensive Metabolizers (hetEMs) | 545 ± 176 | 283 ± 101 | |
| Poor Metabolizers (PMs) | 703 ± 121 | 386 ± 110 | |
| AUC₀-∞ (ng·h/mL) | Homozygous Extensive Metabolizers (homEMs) | 884 ± 265 | 486 ± 161 |
| Heterozygous Extensive Metabolizers (hetEMs) | 1021 ± 312 | 468 ± 163 | |
| Poor Metabolizers (PMs) | 1845 ± 335 | 761 ± 219 | |
| t½ (h) | Homozygous Extensive Metabolizers (homEMs) | 0.8 ± 0.2 | 0.7 ± 0.2 |
| Heterozygous Extensive Metabolizers (hetEMs) | 1.0 ± 0.3 | 0.8 ± 0.2 | |
| Poor Metabolizers (PMs) | 1.7 ± 0.3 | 0.9 ± 0.2 | |
| tmax (h) | All Genotypes | ~2.5 - 3.5 | ~2.5 - 3.5 |
Data compiled from a study on the enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes.[1][2]
Experimental Protocols
The data presented above is typically generated from pharmacokinetic studies following rigorous protocols. Below are detailed methodologies for the key experiments cited.
Pharmacokinetic Study Protocol
1. Study Design: A single-dose, open-label, two-way crossover study is a common design. Healthy adult male and female subjects are recruited. The study typically involves a screening visit, a treatment period, and a follow-up visit.
2. Subject Selection: Participants are healthy volunteers, often genotyped for CYP2C19 to ensure representation of different metabolizer statuses (e.g., homozygous extensive metabolizers, heterozygous extensive metabolizers, and poor metabolizers).[1][2] Key inclusion criteria include age (typically 18-45 years), and a body mass index within a normal range. Exclusion criteria often include a history of significant medical conditions, use of other medications, and smoking.
3. Drug Administration: After an overnight fast, subjects receive a single oral dose of the study drug (e.g., 20 mg racemic rabeprazole).[1]
4. Blood Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) at specific time points before and after drug administration. A typical schedule includes pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.
5. Plasma Preparation and Storage: The collected blood samples are centrifuged to separate the plasma. The plasma is then transferred to labeled tubes and stored at -80°C until analysis.
Bioanalytical Method: Chiral LC-MS/MS
1. Sample Preparation: A protein precipitation method is commonly used for plasma sample preparation. A specific volume of plasma (e.g., 100 µL) is mixed with a protein precipitating agent, such as acetonitrile, often containing an internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
2. Chromatographic Separation: The enantiomers of rabeprazole are separated using a chiral High-Performance Liquid Chromatography (HPLC) column. A commonly used column is a polysaccharide-based chiral stationary phase. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).
3. Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for the detection and quantification of the rabeprazole enantiomers. The instrument is operated in the positive ion mode using electrospray ionization (ESI). The transitions of the precursor ion to the product ion for each enantiomer and the internal standard are monitored for quantification.
Mandatory Visualization
Signaling Pathway of Rabeprazole
Caption: Mechanism of action of rabeprazole in inhibiting the gastric proton pump.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical experimental workflow for a pharmacokinetic study of rabeprazole enantiomers.
Logical Comparison of Rabeprazole Enantiomer Pharmacokinetics
Caption: Comparative pharmacokinetics of (R)- and (S)-rabeprazole.
References
Real-World Effectiveness of Rabeprazole Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the real-world effectiveness of different formulations of Rabeprazole, a widely used proton pump inhibitor (PPI) for acid-related disorders. By summarizing quantitative data from real-world evidence studies and detailing experimental protocols, this document aims to be a valuable resource for researchers, scientists, and drug development professionals.
Overview of Rabeprazole Formulations
Rabeprazole is available in various formulations designed to optimize its delivery and efficacy. The primary challenge in formulation development is the drug's instability in acidic environments, necessitating mechanisms to protect it until it reaches the more alkaline environment of the small intestine for absorption.
-
Enteric-Coated (EC) Tablets: This is the conventional formulation, featuring a coating that resists dissolution in the stomach's acidic pH. The coating dissolves in the higher pH of the duodenum, releasing the drug for absorption.
-
Dual Delayed-Release (DDR) Capsules: This newer formulation contains multiparticulates with different release profiles. A portion of the drug is released relatively quickly, while the rest is released later, aiming for a more sustained therapeutic effect, particularly for nocturnal acid control.[1][2]
-
Immediate-Release (IR) Formulations: These are designed for faster onset of action and are often combined with an antacid like sodium bicarbonate to temporarily increase gastric pH and allow for immediate absorption of the PPI.
Comparative Effectiveness in Gastroesophageal Reflux Disease (GERD)
Real-world evidence provides valuable insights into how these formulations perform in diverse patient populations under normal clinical practice.
Symptom Relief
A significant real-world, prospective, observational study evaluated the effectiveness of a dual delayed-release (DDR) formulation of rabeprazole (Happi ER) in 1,022 patients with GERD.[1][2][3] The study demonstrated a substantial reduction in key GERD symptoms over an eight-week period.
| Outcome Measure | Baseline | End of Study (8 Weeks) | p-value |
| Mean Heartburn Score | 2.46 ± 0.67 | 0.16 ± 0.39 | < 0.0001 |
| Median Night-Time Awakenings | 2 | 0 | < 0.0001 |
Table 1: Improvement in GERD Symptoms with Rabeprazole DDR Formulation.[1][2][3]
While direct head-to-head real-world studies comparing different rabeprazole formulations are limited, the data from the DDR formulation study suggests a high level of effectiveness in a real-world setting. The dual-release mechanism is designed to provide both rapid and sustained acid suppression, which is particularly beneficial for managing nocturnal symptoms.[1][2]
Patient-Reported Outcomes
In the same observational study of the rabeprazole DDR formulation, patient satisfaction was a key outcome. A vast majority of patients reported positive experiences with the treatment.
| Patient Satisfaction Rating | Percentage of Patients |
| Excellent or Very Good | > 93% |
Table 2: Patient Satisfaction with Rabeprazole DDR Formulation.[1][2][3]
Mechanism of Action and Formulation-Specific Pathways
The therapeutic effect of rabeprazole is achieved through the inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells. However, the formulation technology dictates the pharmacokinetics and, consequently, the pharmacodynamics of the drug.
Caption: Drug delivery pathway of enteric-coated vs. dual delayed-release rabeprazole.
Experimental Protocols
The following outlines a typical methodology for a real-world, prospective, observational study evaluating the effectiveness of a rabeprazole formulation for GERD, based on common practices in the field.
Study Design and Patient Population
-
Design: A multicenter, prospective, observational study.
-
Inclusion Criteria:
-
Adult patients (≥18 years) with a clinical diagnosis of GERD.
-
Experiencing GERD symptoms (e.g., heartburn, regurgitation) for a specified frequency and duration.
-
May include both treatment-naïve patients and those with an inadequate response to other PPIs.
-
-
Exclusion Criteria:
-
History of significant gastrointestinal surgery.
-
Presence of conditions that could confound the assessment of GERD symptoms.
-
Known hypersensitivity to rabeprazole or other PPIs.
-
Treatment and Data Collection
-
Treatment: Patients are prescribed a specific formulation of rabeprazole as per the treating physician's discretion.
-
Data Collection: Data is collected at baseline and at specified follow-up intervals (e.g., 4 and 8 weeks).
-
Baseline: Demographics, medical history, GERD symptom severity and frequency (using validated questionnaires), and quality of life assessments.
-
Follow-up: Assessment of changes in GERD symptoms, patient satisfaction, and any adverse events.
-
Caption: Workflow for a prospective observational study of a rabeprazole formulation.
Outcome Measures
-
Primary Outcome: Change in a validated GERD symptom score from baseline to the end of the study. Commonly used instruments include:
-
Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS): A comprehensive scale that assesses various GERD symptoms and their impact.[4]
-
GERD-Questionnaire (GERD-Q): A patient-centered tool for diagnosing and managing GERD.
-
Reflux Symptom Questionnaire (ReS-Q): A validated instrument for assessing the frequency and severity of GERD symptoms.
-
-
Secondary Outcomes:
-
Percentage of patients with complete symptom resolution.
-
Change in the frequency of night-time awakenings due to GERD symptoms.
-
Patient satisfaction with treatment.
-
Incidence of adverse events.
-
Conclusion
References
- 1. Real-world-evidence, prospective-observational study to evaluate safety and effectiveness of rabeprazole dual-delayed-release capsules in patients with gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Real-world-evidence, prospective-observational study to evaluate safety and effectiveness of rabeprazole dual-delayed-release capsules in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring symptom distress and health-related quality of life in clinical trials of gastroesophageal reflux disease treatment: further validation of the Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Rabeprazole and Omeprazole Efficacy in Acid-Related Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely prescribed proton pump inhibitors (PPIs), rabeprazole and omeprazole, in the management of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. The comparison is supported by a synthesis of data from multiple clinical trials, focusing on quantitative measures of acid suppression, clinical and endoscopic healing rates, and the speed of symptom relief. Detailed experimental protocols for key assessment methodologies are also provided to aid in the critical evaluation of the cited evidence.
Executive Summary
Rabeprazole and omeprazole are both effective in the treatment of acid-related disorders by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump).[1] Clinical evidence suggests that while both drugs achieve comparable rates of endoscopic healing for erosive esophagitis and peptic ulcers, rabeprazole may offer a faster onset of action and more rapid symptom relief, particularly in the initial stages of treatment.[2][3] This difference may be attributed to variations in their pharmacokinetic profiles and metabolism.[4][5]
Comparative Efficacy: Quantitative Data
The following tables summarize the key efficacy data from comparative clinical trials of rabeprazole and omeprazole.
Table 1: Gastric Acid Suppression
| Parameter | Rabeprazole (20 mg) | Omeprazole (20 mg) | Study Details |
| Inhibition of Peptone Meal-Stimulated Gastric Acid Secretion (Day 1, 11h post-dose) | 72% | 49% | P < 0.03. Study in H. pylori-negative subjects.[4] |
| Inhibition of Peptone Meal-Stimulated Gastric Acid Secretion (Day 1, 23h post-dose) | 64% | 38% | P < 0.03. Study in H. pylori-negative subjects.[4] |
| Inhibition of Peptone Meal-Stimulated Gastric Acid Secretion (Day 8, 11h post-dose) | 88% | 78% | P < 0.03. Study in H. pylori-negative subjects.[4] |
| Inhibition of Peptone Meal-Stimulated Gastric Acid Secretion (Day 8, 23h post-dose) | 64% | 50% | P < 0.03. Study in H. pylori-negative subjects.[4] |
| Median Gastric pH (Day 1) | 2.3 | 1.4 | P = 0.0056. Three-way crossover study in healthy subjects. |
| Median Gastric pH (Day 7) | 3.7 | 2.2 | P = 0.0016. Three-way crossover study in healthy subjects. |
| Time with Gastric pH > 4 (Day 1) | 5.8 hours | 3.7 hours | Crossover study in healthy subjects. |
Table 2: Healing Rates in Erosive Esophagitis (GERD)
| Time Point | Rabeprazole (20 mg) | Omeprazole (20 mg) | Study Details |
| 4 Weeks | 91.0% | 89.9% | Randomized, double-blind study. Equivalence demonstrated.[2] |
| 4-8 Weeks (Endpoint) | 97.9% | 97.5% | Randomized, double-blind study. Equivalence demonstrated.[2][3] |
| Up to 8 Weeks (Meta-analysis) | Not significantly different | Not significantly different | Meta-analysis of six randomized controlled trials.[6] |
Table 3: Symptom Relief in Erosive Esophagitis (GERD)
| Parameter | Rabeprazole (20 mg) | Omeprazole (20 mg) | Study Details |
| Mean Time to First Day of Satisfactory Heartburn Relief | 2.8 days | 4.7 days | P = 0.0045. Randomized, double-blind study.[2][3] |
| Heartburn Relief Rate (up to 8 weeks, Meta-analysis) | Statistically significant advantage | --- | P = 0.012. Meta-analysis of six randomized controlled trials.[6] |
Table 4: Healing Rates in Duodenal Ulcer
| Time Point | Rabeprazole (20 mg) | Omeprazole (20 mg) | Study Details |
| 2 Weeks | 69% | 62% | Not statistically significant. European multicenter study.[7] |
| 4 Weeks | 98% | 93% | P = 0.083. European multicenter study.[7] |
Table 5: Healing Rates in Gastric Ulcer
| Time Point | Rabeprazole (20 mg) | Omeprazole (20 mg) | Study Details |
| 3 Weeks | 58% | 61% | Not statistically significant. European multicenter study.[8] |
| 6 Weeks | 91% | 91% | Identical healing rates. European multicenter study.[8] |
Mechanism of Action and Pharmacokinetics
Rabeprazole and omeprazole are substituted benzimidazoles that act as prodrugs.[3] They are weak bases that, after absorption, accumulate in the acidic secretory canaliculi of gastric parietal cells. Here, they are protonated and converted to their active sulfenamide forms. This active form then covalently binds to cysteine residues on the H+/K+ ATPase, irreversibly inactivating the proton pump and inhibiting gastric acid secretion.[1][3]
The metabolism of both drugs is primarily mediated by the cytochrome P450 system in the liver, particularly the CYP2C19 and CYP3A4 isoenzymes.[4] However, rabeprazole is also metabolized through a non-enzymatic pathway, which may make its clinical effects less susceptible to variations in CYP2C19 genotype compared to omeprazole.[4][5] Genetic polymorphisms in CYP2C19 can lead to different metabolic rates, with "poor metabolizers" exhibiting higher plasma concentrations and more profound acid suppression, particularly with omeprazole.[2][4]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparative evaluation of rabeprazole and omeprazole.
24-Hour Ambulatory Intraesophageal pH Monitoring
This procedure is the gold standard for quantifying gastroesophageal reflux.[9]
Objective: To measure the frequency and duration of acid reflux into the esophagus over a 24-hour period.
Procedure:
-
Patient Preparation: Patients are typically instructed to cease all acid-suppressing medications for a specified period (e.g., 7 days for PPIs) before the test, unless the study aims to evaluate the efficacy of the medication.[10] They are also instructed to fast for 4-6 hours prior to the procedure.
-
Catheter Placement: A thin, flexible catheter with a pH sensor at its tip is passed through the patient's nostril, down the pharynx, and into the esophagus. The sensor is positioned 5 cm above the manometrically determined location of the lower esophageal sphincter.[11]
-
Data Recording: The catheter is connected to a portable recording device worn by the patient. The device records esophageal pH continuously for 24 hours.
-
Patient Diary: Patients are instructed to maintain a diary, recording the times of meals, sleep, and the occurrence of symptoms such as heartburn and regurgitation.[12] This allows for the correlation of symptoms with reflux events.
-
Data Analysis: The recorded data is analyzed to determine the percentage of time the esophageal pH is below 4.0 (the acid reflux threshold), the number of reflux episodes, and the duration of the longest reflux episode. The symptom index (percentage of symptom events preceded by a reflux event) is also calculated.
Endoscopic Assessment of Erosive Esophagitis
Endoscopy is used to visualize and grade the severity of esophageal mucosal damage.
Objective: To assess the healing of erosive esophagitis following treatment with a PPI.
Procedure:
-
Patient Preparation: Patients fast for at least 8 hours prior to the procedure. Sedation is typically administered.
-
Endoscopic Examination: A flexible endoscope is passed through the mouth into the esophagus, stomach, and duodenum. The esophageal mucosa is carefully inspected for the presence of erosions, ulcers, and other signs of inflammation.
-
Grading of Esophagitis: The severity of erosive esophagitis is graded using a standardized classification system, most commonly the Los Angeles (LA) Classification.[6][13]
-
Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.[6][13]
-
Grade B: One or more mucosal breaks longer than 5 mm, that do not extend between the tops of two mucosal folds.[6][13]
-
Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.[6][13]
-
Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.[6][13]
-
-
Biopsy: Biopsies may be taken to rule out other conditions or to assess for the presence of Barrett's esophagus.
Patient-Reported Outcome Measures
Validated questionnaires are used to assess the severity and frequency of GERD symptoms from the patient's perspective.
Objective: To quantify changes in symptom severity and their impact on quality of life.
Commonly Used Instruments:
-
GERD Symptom Assessment Scale (GSAS): This scale assesses the frequency and severity of various GERD symptoms, as well as the level of distress they cause.[14]
-
Quality of Life in Reflux and Dyspepsia (QOLRAD) questionnaire: A disease-specific instrument to measure the impact of GERD symptoms on a patient's quality of life.
-
Reflux Disease Questionnaire (RDQ): A patient-completed questionnaire that assesses the frequency and severity of common GERD symptoms.
Procedure:
-
Baseline Assessment: Patients complete the chosen questionnaire at the beginning of the clinical trial to establish a baseline symptom score.
-
Follow-up Assessments: The questionnaire is administered at specified follow-up intervals during and after the treatment period.
-
Scoring and Analysis: The questionnaires are scored according to their specific instructions. Changes in scores from baseline are calculated to assess the treatment effect.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial of rabeprazole and omeprazole in the treatment of erosive esophagitis.
Conclusion
Both rabeprazole and omeprazole are highly effective treatments for acid-related disorders. The choice between these two agents may be guided by considerations of onset of action and the potential for inter-individual variability in drug metabolism. Rabeprazole's faster onset of acid inhibition and symptom relief may be advantageous in certain clinical scenarios. However, for long-term healing and maintenance of remission, both drugs demonstrate comparable efficacy. Further research, particularly head-to-head trials with well-defined patient populations and standardized outcome measures, will continue to refine our understanding of the comparative effectiveness of these two important therapeutic agents.
References
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the relationship between polymorphisms in CYP2C19 and the pharmacokinetics of omeprazole, pantoprazole and rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reflux Esophagitis: Los Angeles Classification – Endoscopy Campus [endoscopy-campus.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 24-Hour Ambulatory pH Monitoring | Jefferson Health [jeffersonhealth.org]
- 10. east.optum.com [east.optum.com]
- 11. Ambulatory pH Monitoring - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 12. uofmhealth.org [uofmhealth.org]
- 13. researchgate.net [researchgate.net]
- 14. Measuring symptom distress and health-related quality of life in clinical trials of gastroesophageal reflux disease treatment: further validation of the Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Gender Differences in Rabeprazole Pharmacokinetics: A Comparative Guide
An objective analysis of how gender influences the absorption, distribution, metabolism, and excretion of rabeprazole, supported by experimental data and detailed protocols for researchers.
Rabeprazole, a widely prescribed proton pump inhibitor (PPI) for acid-related gastrointestinal disorders, exhibits notable pharmacokinetic differences between genders. These variations, primarily in absorption and peak plasma concentration, can have implications for clinical efficacy and dosing strategies. This guide provides a comprehensive comparison of rabeprazole's pharmacokinetic profile in males and females, supported by quantitative data from clinical studies and detailed experimental methodologies.
Comparative Pharmacokinetic Parameters
A summary of key pharmacokinetic parameters for rabeprazole following oral administration reveals distinct differences between male and female subjects. The data presented below is synthesized from studies involving healthy adult volunteers.
| Pharmacokinetic Parameter | Male | Female | Key Observations |
| Cmax (ng/mL) | Lower | Higher (when normalized for body weight)[1][2] | Females exhibit a higher maximum plasma concentration, suggesting potentially greater drug exposure. |
| Tmax (h) | Shorter | Longer[3] | The time to reach maximum plasma concentration is delayed in females. |
| AUC (ng·h/mL) | No significant difference | No significant difference[1][2] | Overall drug exposure appears to be similar between genders. |
| Tlag (h) | Shorter | Significantly Longer[1][2][3] | A clear delay in the onset of absorption is observed in women.[1][2] |
| Elimination Half-life (t1/2) | Similar | Similar | The rate of drug elimination from the body is comparable between genders. |
Experimental Protocols
To ensure the reproducibility and validity of pharmacokinetic studies, a standardized experimental protocol is crucial. The following methodology is a composite of typical procedures employed in clinical trials investigating the pharmacokinetics of rabeprazole.
Study Design:
A typical study would be an open-label, single-dose, randomized, crossover design.
-
Participants: Healthy adult male and female volunteers, aged 18-55 years. Participants undergo a screening process including medical history, physical examination, and laboratory tests to ensure good health.[4]
-
Drug Administration: A single oral dose of a 10 mg rabeprazole enteric-coated tablet is administered with a standardized volume of water after an overnight fast.[1][2]
-
Blood Sampling: Venous blood samples are collected at pre-determined time points, typically before dosing (0 hours) and at multiple intervals post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of rabeprazole and its metabolites are determined using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.[5]
-
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Tlag) from the plasma concentration-time data.[3]
Experimental Workflow
The following diagram illustrates the typical workflow of a clinical study designed to assess the pharmacokinetics of rabeprazole.
Caption: Workflow of a Rabeprazole Pharmacokinetic Study.
Signaling Pathways and Metabolism
Rabeprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically CYP2C19 and CYP3A4, as well as through a non-enzymatic reduction to rabeprazole thioether.[6] While some studies suggest potential sex-based differences in the activity of these enzymes, the metabolism of rabeprazole is considered less dependent on the polymorphic CYP2C19 compared to other PPIs.[6][7] This may contribute to the overall similarity in drug exposure (AUC) observed between genders, despite differences in absorption.
The following diagram illustrates the metabolic pathways of rabeprazole.
Caption: Metabolic Pathways of Rabeprazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic-Pharmacodynamic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. The Impact of Sex on the Response to Proton Pump Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rabeprazole-d4: A Guide for Laboratory Professionals
The proper disposal of Rabeprazole-d4, a deuterated analog of the proton pump inhibitor Rabeprazole, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential safety information and step-by-step procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound, in its sodium salt form, is classified as a hazardous substance.[1] It is imperative to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its potential health effects.
Hazard Identification and Classification:
| Hazard Class | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Source: Cayman Chemical Safety Data Sheet, 2024.[1]
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Regulatory Framework for Pharmaceutical Waste
The disposal of chemical waste, including this compound, is governed by stringent federal and state regulations. The primary regulatory body in the United States is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[4][5][6] This act outlines the proper management of hazardous waste from its generation to its final disposal.[4]
For pharmaceutical waste specifically, the EPA's regulations under Subpart P of the RCRA provide a framework for healthcare facilities and, by extension, research laboratories.[5] A key provision of this rule is that healthcare facilities can no longer flush hazardous waste pharmaceuticals down the drain.[5]
Step-by-Step Disposal Procedure for this compound
The recommended disposal method for this compound is to use a licensed professional waste disposal service. This ensures that the compound is managed in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.
Step 1: Segregation and Collection
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
The container should be kept in a well-ventilated area, such as a fume hood, and remain closed when not in use.
Step 2: Waste Characterization
-
Although this compound itself is not explicitly listed as a hazardous waste under RCRA, its identified hazards (irritant, harmful if swallowed) necessitate that it be treated as such.[1]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department with a copy of the Safety Data Sheet (SDS) for this compound.
-
Most pharmaceutical waste is ultimately disposed of via incineration at a licensed medical incineration site.[5]
What to Avoid:
-
Do not dispose of this compound in the regular trash.
-
Do not flush this compound down the sink or drain.[5][7] This is to prevent the contamination of water systems, as water treatment plants are generally not equipped to remove pharmaceuticals.[7] The Safety Data Sheet specifies that undiluted product or large quantities should not reach ground water, water courses, or sewage systems.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Comprehensive Safety and Handling Guide for Rabeprazole-d4
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Rabeprazole-d4, a deuterated analog of the proton pump inhibitor Rabeprazole. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Impervious, fire/flame resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2] | To prevent skin contact which can cause irritation.[1] |
| Skin and Body Protection | A laboratory coat or impervious clothing.[2][3] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended as a backup to engineering controls.[2] | To be used if ventilation is inadequate or in case of aerosol formation to prevent respiratory tract irritation.[1][4] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₇D₄N₃O₃S[5] |
| Molecular Weight | 363.47 g/mol [5][6] |
| Monoisotopic Mass | 363.15546970 Da[7] |
| Storage Temperature | -20°C[5][6] |
Operational and Disposal Plans
Strict adherence to the following procedural steps is mandatory for the safe handling and disposal of this compound.
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation.[2]
-
Avoiding Exposure: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Prevent contact with skin and eyes.[2]
-
Hygiene Practices: Do not eat, drink, or smoke when using this product. Wash hands thoroughly before breaks and immediately after handling the compound.[3]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[2] Store at -20°C for long-term stability.[5][6][8][9]
First Aid Measures
| Exposure Route | Procedure |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Call a doctor if you feel unwell.[4][10] |
| If on Skin | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4][11] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][11] |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. If you feel unwell, get medical help.[4][11] |
Disposal Plan
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[11] Do not allow the product to enter drains.[4]
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural workflow for responding to a chemical spill of this compound. Adherence to this workflow is critical to mitigate exposure and environmental contamination.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. gps.mylwebhub.com [gps.mylwebhub.com]
- 4. chemdmart.com [chemdmart.com]
- 5. This compound | CAS 934295-48-4 | LGC Standards [lgcstandards.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound | C18H21N3O3S | CID 57882379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
